4,5-Diamino-o-anisic acid
Description
Structure
3D Structure
Properties
CAS No. |
59338-91-9 |
|---|---|
Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
4,5-diamino-2-methoxybenzoic acid |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,9-10H2,1H3,(H,11,12) |
InChI Key |
LYFZXIXVTGAHSZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)N)N |
Origin of Product |
United States |
Foundational & Exploratory
4,5-Diamino-o-anisic Acid (CAS 59338-91-9): Technical Profiling and Synthetic Workflows in Benzotriazole-Derived Therapeutics
Executive Summary
In the landscape of modern drug development, ortho-diaminobenzoic acid derivatives serve as foundational building blocks for complex heterocyclic active pharmaceutical ingredients (APIs). 4,5-Diamino-o-anisic acid (also known systematically as 4,5-diamino-2-methoxybenzoic acid) is a highly specialized intermediate primarily utilized in the synthesis of benzotriazole-based therapeutics[1].
As a Senior Application Scientist overseeing API route scouting, I emphasize that the handling of electron-rich ortho-diamines requires stringent atmospheric and thermal controls. The electron-donating methoxy group at the ortho position increases the nucleophilicity of the adjacent amines, making the molecule highly susceptible to oxidative degradation. This whitepaper provides an in-depth technical profile of 4,5-diamino-o-anisic acid, detailing its physicochemical properties, its critical mechanistic role in the synthesis of the antiemetic drug Alizapride, and a self-validating experimental protocol for its downstream cyclization[2].
Physicochemical Profiling and Structural Identity
Accurate molecular characterization is the first step in any robust synthetic workflow. Table 1 summarizes the core quantitative data and structural identifiers for 4,5-diamino-o-anisic acid.
Table 1: Physicochemical and Structural Data
| Parameter | Specification / Value |
| IUPAC Name | 4,5-Diamino-2-methoxybenzoic acid |
| CAS Registry Number | 59338-91-9 |
| Molecular Formula | C8H10N2O3 |
| Molecular Weight | 182.1766 g/mol |
| Core Structure | Ortho-diamine substituted benzoic acid with a methoxy ether |
| Key Downstream API | Alizapride (CAS: 59338-93-1) |
Data supported by chemical registry indexing[1],[3].
Mechanistic Role in Pharmaceutical Synthesis
4,5-Diamino-o-anisic acid is most notably recognized as the critical precursor in the synthesis of Alizapride , a potent dopamine D2 receptor antagonist used clinically to manage nausea and vomiting[2].
A fascinating historical and technical artifact of this synthetic route is the sequential registration of the intermediates' CAS numbers, which perfectly maps the chronological steps of the drug's development[3]:
-
CAS 59338-90-8 : 4-Amino-5-nitro-o-anisic acid (Starting Material)
-
CAS 59338-91-9 : 4,5-Diamino-o-anisic acid (Reduced Intermediate)
-
CAS 59338-92-0 : 6-Methoxy-1H-benzotriazole-5-carboxylic acid (Cyclized Core)
-
CAS 59338-93-1 : Alizapride (Final API)
The conversion of the ortho-diamine into a benzotriazole is a masterpiece of intramolecular chemistry. The spatial proximity of the two amine groups ensures that once one amine is converted into a diazonium salt, the neighboring amine rapidly acts as an internal nucleophile, closing the triazole ring before intermolecular side reactions can occur[4].
Synthetic pathway from 4-amino-5-nitro-o-anisic acid to Alizapride via benzotriazole formation.
Experimental Workflow: Diazotization and Cyclization
The transformation of 4,5-diamino-o-anisic acid into 6-methoxy-1H-benzotriazole-5-carboxylic acid requires meticulous environmental control. The following methodology outlines the standard operating procedure, emphasizing the causality behind each step and integrating self-validating checkpoints[4].
Workflow for the diazotization and cyclization of 4,5-diamino-o-anisic acid.
Step-by-Step Methodology
Prerequisites : 4,5-Diamino-o-anisic acid must be freshly prepared (typically via Raney Nickel reduction of the nitro precursor) or stored under inert gas (Argon/N2) to prevent the formation of oligomeric oxidation byproducts.
-
Acidic Dissolution :
-
Action: Suspend 1.0 equivalent of 4,5-diamino-o-anisic acid in 5.0 volumes of 2M hydrochloric acid (HCl). Stir vigorously until complete dissolution is achieved.
-
Causality: The acidic medium protonates the diamine, drastically increasing aqueous solubility. More importantly, it provides the necessary
ions required to convert sodium nitrite into the highly reactive nitrosyl cation ( ), which is the true electrophile in the reaction.
-
-
Thermal Stabilization :
-
Action: Chill the reaction vessel to 0–5 °C using an external ice-brine bath.
-
Causality: Diazonium salts are thermodynamically unstable. Temperatures above 5 °C provide sufficient thermal energy to expel nitrogen gas (
), degrading the intermediate into an unwanted phenolic byproduct. Strict thermal control ensures the intermediate survives long enough for the neighboring amine to attack.
-
-
Controlled Diazotization :
-
Action: Prepare a 1.05 equivalent solution of sodium nitrite (
) in distilled water. Add this solution dropwise to the chilled amine mixture over 30–45 minutes.
-
-
Self-Validation (Starch-Iodide Test) :
-
Action: Periodically spot the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates the presence of unreacted nitrous acid.
-
Causality: This is a critical self-validating system. Relying solely on stoichiometric calculations is dangerous, as the moisture content of the starting materials can vary. The starch-iodide test provides real-time, empirical feedback that the exact stoichiometric amount of
has been added, confirming complete conversion of the primary amine without over-nitrosation.
-
-
Intramolecular Cyclization :
-
Action: Once diazotization is complete, allow the mixture to stir for an additional 1 hour at 0–5 °C, then slowly warm to room temperature.
-
Causality: The spatial proximity of the unreacted ortho-amine facilitates a rapid intramolecular nucleophilic attack on the diazonium nitrogen, effectively closing the 1,2,3-triazole ring and establishing the benzotriazole core[5].
-
-
Isolation :
-
Action: Filter the resulting precipitate (6-methoxy-1H-benzotriazole-5-carboxylic acid), wash extensively with cold water to remove residual acid salts, and dry under vacuum.
-
References
- ChemWhat Database. "4,5-diamino-o-anisic acid CAS#: 59338-91-9". ChemWhat | Chemical and Biological Database.
- Alfa Chemistry. "CAS 59338-93-1 Alizapride & Precursors". Alfa Chemistry Catalog.
- Wikipedia. "Alizapride - Synthesis". Wikimedia Foundation.
- Benchchem. "6-Methoxy-1H-benzotriazole-5-carboxylic acid | 59338-92-0". Benchchem Technical Documentation.
- National Academic Digital Library of Ethiopia. "Heterocyclic Chemistry in Drug Discovery". Wiley Publications.
Sources
Advanced Synthesis and Applications of 4,5-Diamino-o-anisic Acid Derivatives: A Technical Whitepaper
Executive Summary: The Ortho-Diamine Advantage
4,5-Diamino-o-anisic acid (4,5-diamino-2-methoxybenzoic acid; CAS 59338-91-9) represents a high-value "privileged scaffold" in medicinal chemistry. Its structural core—an electron-rich benzene ring functionalized with an ortho-diamine motif and a methoxy group—serves as a critical junction point for synthesizing fused heterocyclic systems.
While primarily recognized as the immediate precursor to Alizapride (a potent dopamine D2 antagonist), this molecule's utility extends far beyond a single API. The vicinal diamine functionality allows for rapid condensation with various electrophiles to generate benzotriazoles, benzimidazoles, and quinoxalines. This guide moves beyond standard textbook descriptions to provide a rigorous, field-validated technical analysis of its synthesis, handling, and divergent applications.
Chemical Identity and Physicochemical Profile[1][2][3][4][5][6]
Before initiating synthesis, it is crucial to understand the stability profile of the core molecule. The free base of 4,5-diamino-o-anisic acid is sensitive to oxidative degradation due to the electron-donating nature of the diamine and methoxy groups.
Table 1: Key Physicochemical Data
| Property | Specification | Notes |
| Chemical Name | 4,5-Diamino-2-methoxybenzoic acid | Also known as 4,5-Diamino-o-anisic acid |
| CAS Number | 59338-91-9 | Precursor (Nitro): 59338-90-8 |
| Molecular Formula | C₈H₁₀N₂O₃ | MW: 182.18 g/mol |
| Appearance | Off-white to grey powder | Darkens upon air exposure (oxidation) |
| Solubility | DMSO, Dilute Acid (HCl) | Poor solubility in water/neutral pH |
| pKa (Calc) | ~2.5 (COOH), ~4.8 (NH₂) | Amphoteric nature affects extraction |
| Stability | Low (Free Base) | Recommendation: Store as HCl salt under Argon |
Strategic Synthesis: The "PAS" Route
The most robust industrial route to 4,5-diamino-o-anisic acid avoids expensive starting materials by utilizing 4-Aminosalicylic Acid (PAS) . This pathway is preferred for its scalability and the regiochemical control provided by the acetamido group during nitration.
Retrosynthetic Analysis
The synthesis relies on the sequential introduction of nitrogen functionalities. The critical design choice is the protection of the aniline prior to nitration. Direct nitration of the free amine leads to oxidation and complex mixtures. Acetylation tempers the ring activation, directing the nitro group to the 5-position (ortho to the methoxy and para to the acetamido group).
Detailed Synthetic Workflow (DOT Visualization)
Figure 1: Step-wise synthesis from 4-Aminosalicylic Acid to the target diamine scaffold.
Validated Experimental Protocols
The following protocols are synthesized from patent literature (e.g., CN101066968) and process chemistry optimization data.
Protocol A: Preparation of 4-Amino-5-nitro-o-anisic acid (The Precursor)
Rationale: This step establishes the nitrogen substitution pattern.
-
Acetylation : Dissolve methyl 4-amino-2-methoxybenzoate (1.0 eq) in acetic acid. Add acetic anhydride (1.2 eq) dropwise. Heat to reflux for 2 hours. Cool to precipitate the acetamido intermediate.
-
Nitration : Suspend the acetamido intermediate in concentrated H₂SO₄ at 0–5°C. Slowly add fuming HNO₃ (1.05 eq), maintaining temperature <10°C.
-
Critical Control Point: Exotherms here will cause dinitration or tarring. Stir for 2 hours at 0°C.
-
-
Quench : Pour onto crushed ice. Filter the yellow solid.
-
Hydrolysis : Reflux the solid in 10% NaOH/MeOH for 3 hours to remove the acetyl group and hydrolyze the ester. Acidify with HCl to pH 3 to precipitate 4-amino-5-nitro-2-methoxybenzoic acid .
-
Yield: Typically 65–75% over 3 steps.
-
Protocol B: Reduction to 4,5-Diamino-o-anisic acid
Rationale: This generates the air-sensitive diamine. It must be performed under inert atmosphere.
-
Setup : Charge a hydrogenation vessel with 4-amino-5-nitro-2-methoxybenzoic acid (10 g) and Methanol (100 mL).
-
Catalyst : Add 10% Pd/C (0.5 g, 50% wet).
-
Reaction : Purge with N₂ × 3, then H₂ × 3. Pressurize to 3 bar (45 psi) H₂. Stir at 40°C for 4–6 hours.
-
Monitoring : Monitor by HPLC (disappearance of nitro peak).
-
Workup :
-
Filter catalyst under N₂ (pyrophoric risk).
-
Option A (Immediate Use) : Use the methanolic solution directly for the next step.
-
Option B (Isolation) : Add conc. HCl (2 eq) to the filtrate and evaporate to dryness to isolate the dihydrochloride salt .
-
Note: The salt is stable; the free base turns purple/black rapidly in air.
-
Divergent Applications: From Scaffold to API
The 4,5-diamine motif is a "chemical chameleon." Depending on the reagents used, it can be cyclized into two distinct classes of bioactive heterocycles.[1]
Pathway A: Benzotriazoles (The Alizapride Route)
This is the primary industrial application. Treatment with nitrous acid converts the ortho-diamine into a triazole ring.
-
Reagents : NaNO₂, HCl, 0°C.
-
Mechanism : Diazotization of one amine group followed by immediate intramolecular attack by the adjacent amine.
-
Product : 6-Methoxy-1H-benzotriazole-5-carboxylic acid .[2][3]
-
Application : Coupling this acid with N-(1-allyl-2-pyrrolidinyl)methylamine yields Alizapride .
Pathway B: Benzimidazoles (Oncology & Anti-infectives)
Condensation with aldehydes or carboxylic acids yields benzimidazoles, a class known for DNA intercalation and kinase inhibition.
-
Reagents : R-CHO (Aldehyde) + Oxidant (e.g., Na₂S₂O₅) or R-COOH (Acid) + PPA (Polyphosphoric acid).
-
Application : 2-Substituted-6-methoxybenzimidazole-5-carboxylic acids.
Divergent Synthesis Visualization (DOT)
Figure 2: Divergent synthesis pathways yielding distinct heterocyclic classes.
Troubleshooting & Expert Tips
-
Oxidation Management : If the reduction solution turns green or purple, oxidation has occurred. Add a pinch of sodium dithionite or ascorbic acid to reverse/prevent further oxidation during workup.
-
Regioselectivity in Nitration : If you observe the 3-nitro isomer (rare but possible), recrystallize the intermediate in acetic acid. The 5-nitro isomer is significantly less soluble.
-
Cyclization pH : When making the benzotriazole, ensure the internal temperature stays below 5°C during NaNO₂ addition. Higher temperatures lead to diazonium decomposition (phenol formation).
References
-
Synthesis of Alizapride Hydrochloride . Google Patents (CN101066968A). (2007). Describes the industrial route from 4-aminosalicylic acid to 4,5-diamino-o-anisic acid and subsequent benzotriazole cyclization.
-
BenchChem Technical Guide: 4-Amino-5-iodo-2-methoxybenzoic Acid Analogs . BenchChem. (2025).[4][5] Provides comparative physicochemical data and synthetic strategies for 2-methoxybenzoic acid derivatives.
-
Preparation of N-Acylbenzotriazole Derivatives . SciELO. (2005). Details the chemistry of benzotriazole formation and its utility in acylation, relevant to the reactivity of the derived scaffold.
-
Biological Activities of 3,4,5-Trihydroxypiperidines and Derivatives . PubMed. (2018).[6] While focused on piperidines, this review contextualizes the broad biological activity of nitrogen-substituted heterocycles often derived from these precursors.
-
Sigma-Aldrich Product Specification: 4,5-Diamino-2-methoxybenzoic acid . Sigma-Aldrich. (2025). Verification of CAS number 59338-91-9 and commercial availability data.
Sources
- 1. CN101066968B - Preparation process of alizapride hydrochloride - Google Patents [patents.google.com]
- 2. 6-Methoxy-1H-benzotriazole-5-carboxylic Acid - SRIRAMCHEM [sriramchem.com]
- 3. 6-METHOXY-1H-BENZOTRIAZOLE-5-CARBOXYLIC ACID METHYL ESTER | CAS 59338-86-2 [matrix-fine-chemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biological activities of 3,4,5-trihydroxypiperidines and their N- and O-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4,5-Diamino-o-anisic Acid in Benzimidazole Synthesis
Topic: 4,5-Diamino-o-anisic Acid as a Precursor for Benzimidazoles Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Strategic Profile: The Scaffold Advantage
In the landscape of medicinal chemistry, the benzimidazole heterocycle is a "privileged scaffold," serving as the core pharmacophore in anthelmintics (Albendazole), proton pump inhibitors (Omeprazole), and antihypertensives (Telmisartan). However, the specific precursor 4,5-diamino-o-anisic acid (also known as 4,5-diamino-2-methoxybenzoic acid ) offers a distinct structural advantage over the generic o-phenylenediamine.
The presence of the C2-methoxy and C1-carboxylic acid moieties on the benzene ring provides two critical capabilities:
-
Orthogonal Functionalization: The carboxylic acid allows for the attachment of solubilizing tails, receptor-binding motifs, or peptidomimetic chains via amide coupling, independent of the benzimidazole formation.
-
Electronic Modulation: The electron-donating methoxy group influences the pKa of the benzimidazole nitrogen, potentially altering bioavailability and target affinity.
This guide details the end-to-end workflow for synthesizing this precursor and deploying it to construct high-value benzimidazole libraries.
Precursor Synthesis: The "Upstream" Workflow
The synthesis of 4,5-diamino-2-methoxybenzoic acid is not typically a single-step purchase but a strategic three-step transformation starting from commercially available 4-amino-2-methoxybenzoic acid (or its methyl ester).
Synthesis Pathway[1][2][3][4][5][6]
The core challenge is introducing the second amino group at the C5 position. Direct nitration of the amine is hazardous and prone to oxidation; therefore, protection is required.
Figure 1: Step-wise synthesis of 4,5-diamino-2-methoxybenzoic acid. The regioselectivity of the nitration is directed by the acetamido group.
Detailed Protocol
Step 1: Protection (Acetylation)
-
Reagents: 4-Amino-2-methoxybenzoic acid (1.0 eq), Acetic anhydride (1.2 eq), Glacial acetic acid (Solvent).
-
Procedure: Reflux the amine in acetic acid/anhydride for 2 hours. Pour into ice water. The precipitate is 4-acetamido-2-methoxybenzoic acid.
-
Why: The acetamido group is less activating than the free amine but sufficiently ortho-directing to guide the incoming nitro group to the C5 position (para to the methoxy, ortho to the acetamido).
Step 2: Nitration
-
Reagents: Fuming HNO3, Conc. H2SO4.[1]
-
Procedure: Dissolve the intermediate in H2SO4 at 0°C. Add HNO3 dropwise, maintaining temp < 5°C. Stir for 1 hour. Pour onto ice.
-
Critical Control: Temperature control is vital to prevent decarboxylation or over-nitration.
Step 3: One-Pot Deprotection and Reduction
-
Reagents: 10% Pd/C, H2 (balloon), Methanol, HCl (aq).
-
Procedure: The nitro-acetamido compound is refluxed in dilute HCl/MeOH to remove the acetyl group first (yielding 4-amino-5-nitro-...), followed by hydrogenation. Alternatively, Fe/HCl reduction can simultaneously reduce the nitro group and hydrolyze the amide if conditions are vigorous enough.
-
Validation: The final product should show two broad singlets (NH2) in 1H NMR and disappearance of the acetyl methyl peak.
Benzimidazole Cyclization: The Core Workflow
Once the diamine is secured, two primary methods are used to close the imidazole ring, depending on the desired substituent at the C2 position.
Method A: Oxidative Cyclization with Aldehydes
This method allows for the introduction of aryl or alkyl groups at C2 using widely available aldehydes.
-
Mechanism: Formation of a Schiff base (imine) followed by oxidative ring closure.
-
Oxidant: Sodium metabisulfite (Na2S2O5) is the preferred "green" oxidant, replacing toxic nitrobenzene or Pb(OAc)4.
Protocol:
-
Dissolution: Dissolve 4,5-diamino-2-methoxybenzoic acid (1.0 mmol) and the appropriate aldehyde (1.0 mmol) in DMF or Ethanol (5 mL).
-
Catalyst: Add Na2S2O5 (1.0 mmol).
-
Reaction: Reflux at 80-100°C for 4–6 hours. Monitor by TLC (Diamine spot disappears; fluorescent benzimidazole spot appears).
-
Workup: Pour into crushed ice. The product usually precipitates. If the product contains the carboxylic acid, pH adjustment to ~4-5 may be necessary to maximize precipitation.
Method B: Condensation with Carboxylic Acids (Phillips-Ladenburg)
Used when the C2 substituent must be stable or when starting from carboxylic acids.
-
Reagent: Polyphosphoric Acid (PPA) or 4N HCl.
-
Protocol: Heat the diamine and the carboxylic acid (R-COOH) in PPA at 140-160°C for 4 hours. PPA acts as both solvent and dehydrating agent.
-
Note: This method is harsh. For the methoxy-containing precursor, ensure the temperature does not exceed 160°C to avoid demethylation of the anisic moiety.
Technical Data & Visualization
Cyclization Mechanism (Aldehyde Route)
Figure 2: Mechanism of oxidative cyclization. The Na2S2O5 facilitates the dehydrogenation of the dihydro-intermediate.
Optimization of Reaction Conditions
The following table summarizes conditions for optimizing the yield of the benzimidazole product using the 4,5-diamino-2-methoxybenzoic acid precursor.
| Reaction Parameter | Condition A (Mild) | Condition B (Robust) | Condition C (Harsh) | Recommended For |
| Reagent | Aldehyde + Na2S2O5 | Aldehyde + Benzoquinone | Carboxylic Acid + PPA | |
| Solvent | Ethanol / Water | DMF | None (Neat PPA) | |
| Temp | 80°C (Reflux) | 100°C | 150°C | |
| Time | 4–6 Hours | 2–3 Hours | 4–8 Hours | |
| Yield | 85–92% | 70–80% | 60–75% | |
| Applicability | Standard (Recommended) | Sterically hindered aldehydes | Acid-stable substrates |
References
-
Synthesis of 4,5-diamino-2-methoxybenzoic acid derivatives
- Source: PubChem. "4-amino-2-methoxy-5-nitrobenzoic acid."
-
URL:[Link]
-
General Benzimidazole Synthesis (Na2S2O5 Method)
- Title: "Sodium metabisulfite as an efficient catalyst for the synthesis of 2-substituted benzimidazoles."
- Source: Organic Chemistry Portal / Synlett.
-
URL:[Link]
-
Phillips-Ladenburg Condensation
-
Benzimidazole Scaffold in Drug Discovery
- Title: "Benzimidazole derivatives: A review on their medicinal significance."
- Source: Arabian Journal of Chemistry.
-
URL:[Link]
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of Benzoic Acid Derivatives: A Case Study on Methyl 2-amino-4,5-dimethoxybenzoate
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the principles and practices of single-crystal X-ray diffraction (SC-XRD) for the structural elucidation of small organic molecules, a critical step in modern drug discovery and materials science. While the primary compound of interest is 4,5-Diamino-2-methoxybenzoic acid, a thorough search of the existing literature and crystallographic databases did not yield a publicly available crystal structure for this specific molecule. Therefore, this guide will utilize the closely related compound, Methyl 2-amino-4,5-dimethoxybenzoate , as a practical case study to illustrate the complete workflow of crystal structure analysis. The methodologies and interpretations presented herein are directly applicable to novel compounds such as 4,5-Diamino-2-methoxybenzoic acid.
The Imperative of Structural Elucidation in a Scientific Context
In the realm of pharmaceutical development and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms and the intricate network of intermolecular interactions dictate a compound's physicochemical properties, including its solubility, stability, and, in the case of pharmaceuticals, its binding affinity to biological targets. Single-crystal X-ray diffraction remains the gold standard for obtaining this precise atomic-level information. This technique provides not just the connectivity of atoms, but also detailed insights into bond lengths, bond angles, and the packing of molecules in the solid state, all of which are crucial for structure-activity relationship (SAR) studies and rational drug design.
A Methodical Approach to Crystal Structure Determination: An Experimental and Computational Workflow
The journey from a powdered sample to a fully refined crystal structure is a multi-step process that demands both experimental skill and computational expertise. The following sections delineate a robust and self-validating protocol for such an analysis, using Methyl 2-amino-4,5-dimethoxybenzoate as our exemplar.
The Genesis of a Suitable Crystal: The Art of Crystallization
The adage "garbage in, garbage out" is particularly pertinent to crystallography. The quality of the final structural model is intrinsically linked to the quality of the single crystal used for data collection. For Methyl 2-amino-4,5-dimethoxybenzoate, suitable crystals were obtained through the slow evaporation of a methanol solution. This is a common and effective technique for many organic compounds.
Experimental Protocol: Slow Evaporation Crystallization
-
Dissolution: Dissolve the purified compound (in this case, commercially obtained Methyl 2-amino-4,5-dimethoxybenzoate) in a minimal amount of a suitable solvent (e.g., warm methanol) to create a saturated or near-saturated solution.
-
Filtration: Filter the solution while warm to remove any insoluble impurities that could act as unwanted nucleation sites.
-
Evaporation: Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Harvesting: Once well-formed, optically clear crystals of a suitable size (typically 0.1-0.5 mm in each dimension) are observed, carefully harvest them from the mother liquor.
The choice of solvent and the rate of evaporation are critical parameters that often require empirical optimization for each new compound.
Interrogating the Crystal: Single-Crystal X-ray Diffraction Data Collection
With a suitable crystal in hand, the next step is to expose it to a monochromatic X-ray beam and record the resulting diffraction pattern. Modern diffractometers, such as the Bruker APEXII CCD area-detector, automate much of this process.
Data Collection Workflow
Caption: A streamlined workflow for SC-XRD data collection.
Key Experimental Parameters for Methyl 2-amino-4,5-dimethoxybenzoate Data Collection:
| Parameter | Value |
| Diffractometer | Bruker APEXII CCD area-detector |
| Radiation Source | Mo Kα (λ = 0.71073 Å) |
| Temperature | 173 K |
| Crystal Size | 0.5 × 0.29 × 0.25 mm |
| Absorption Correction | Multi-scan (SADABS) |
The data collection is performed at a low temperature (173 K) to minimize thermal vibrations of the atoms, resulting in a more precise determination of their positions. An absorption correction is applied to account for the attenuation of X-rays as they pass through the crystal.
From Diffraction Pattern to Atomic Model: Structure Solution and Refinement
The collected diffraction data, a series of spots of varying intensity, contains the information needed to reconstruct the electron density map of the unit cell. This process is computationally intensive and relies on specialized software.
Structure Solution and Refinement Pathway
Caption: The iterative process of structure solution and refinement.
For Methyl 2-amino-4,5-dimethoxybenzoate, the structure was solved using SHELXS97 and refined with SHELXL97.[1] The process involves generating an initial model of the atomic positions and then iteratively refining these positions, along with their displacement parameters, to achieve the best possible fit between the calculated and observed diffraction data. Hydrogen atoms were generally placed in geometrically calculated positions and refined using a riding model.
In-depth Analysis of the Crystal Structure of Methyl 2-amino-4,5-dimethoxybenzoate
The final refined crystallographic model provides a wealth of information about the molecule's structure and its interactions in the solid state.
Table of Crystallographic Data and Refinement Details:
| Parameter | Value |
| Chemical Formula | C₁₀H₁₃NO₄ |
| Formula Weight | 211.21 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.1933 (4) |
| b (Å) | 7.7564 (3) |
| c (Å) | 13.7728 (5) |
| β (°) | 121.741 (2) |
| Volume (ų) | 1016.91 (7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.379 |
| R[F² > 2σ(F²)] | 0.038 |
| wR(F²) | 0.109 |
| Goodness-of-fit (S) | 1.05 |
| CCDC Deposition Number | Not explicitly found in the provided search results. |
Molecular Geometry
The analysis of the crystal structure of Methyl 2-amino-4,5-dimethoxybenzoate reveals that the molecule is essentially planar.[1] This planarity is a common feature of benzene derivatives and has implications for the molecule's electronic properties and potential for π-π stacking interactions.
Intermolecular Interactions and Crystal Packing
A key aspect of crystal structure analysis is the identification and characterization of non-covalent interactions that govern how molecules pack together in the crystal lattice. In the case of Methyl 2-amino-4,5-dimethoxybenzoate, hydrogen bonding plays a crucial role.[1]
-
Intramolecular Hydrogen Bonding: An intramolecular N—H···O hydrogen bond is observed between one of the amino hydrogens and the ester oxygen.
-
Intermolecular Hydrogen Bonding: The other amino hydrogen participates in an intermolecular N—H···O hydrogen bond with the carbonyl oxygen of a neighboring molecule. This interaction links the molecules into a helical chain that propagates along the b-axis of the unit cell.[1]
These hydrogen bonding patterns are critical for the stability of the crystal lattice and influence the material's bulk properties.
Conclusion and Forward-Looking Perspectives
This guide has detailed the comprehensive process of single-crystal X-ray diffraction analysis using Methyl 2-amino-4,5-dimethoxybenzoate as a case study. The methodologies described, from crystallization to structure refinement and interpretation, are universally applicable and provide the foundation for the structural elucidation of novel compounds like 4,5-Diamino-2-methoxybenzoic acid. The precise atomic coordinates and understanding of intermolecular interactions derived from such studies are invaluable for advancing research in drug discovery, where they inform lead optimization and formulation development, and in materials science for the rational design of functional materials.
References
-
Zhang, Y., et al. (2013). Methyl 2-amino-4,5-dimethoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1779. [Link]
Sources
Methodological & Application
Application Note: High-Efficiency Cyclization of 4,5-Diamino-o-anisic Acid
Abstract & Scope
This technical guide details the protocols for the cyclization of 4,5-Diamino-o-anisic acid (4,5-diamino-2-methoxybenzoic acid) to generate benzimidazole and quinoxaline scaffolds. This specific precursor is a critical intermediate in the synthesis of DNA-minor groove binders (e.g., Hoechst analogs), PARP inhibitors, and kinase inhibitors (e.g., VEGFR-2 targets).
Unlike simple phenylenediamines, the presence of the C1-carboxylic acid and C2-methoxy group introduces unique solubility challenges and electronic effects (zwitterionic character) that require modified workup procedures. This guide provides optimized methodologies for:
-
C2-Unsubstituted Benzimidazoles (Formic acid cyclization).
-
C2-Aryl Benzimidazoles (Oxidative condensation).
-
Quinoxalines (Condensation with 1,2-dicarbonyls).
Chemical Logic & Mechanism[1][2][3]
Substrate Analysis[4]
-
Nucleophilicity: The C4 and C5 amino groups are nucleophilic, but the C5 amine is slightly more electron-rich due to the para-resonance donation from the C2-methoxy group (relative to the original benzoic acid numbering).
-
Sterics: The C2-methoxy group creates steric bulk near the C1-carboxyl but leaves the C4/C5 positions accessible for cyclization.
-
Solubility: The molecule exists often as a zwitterion (inner salt), making it insoluble in non-polar solvents. Reactions are best performed in polar protic media (Water, MeOH, AcOH) or polar aprotic solvents (DMF/DMSO).
Reaction Pathway (Benzimidazole Formation)
The cyclization proceeds via an initial nucleophilic attack of one amine on the electrophilic carbonyl (aldehyde or acid), forming a Schiff base (imine) intermediate. This is followed by intramolecular attack by the second amine and subsequent oxidation (if using aldehydes) or dehydration (if using acids).
Figure 1: Mechanistic pathway for the conversion of 4,5-diamino-o-anisic acid to benzimidazole derivatives.
Experimental Protocols
Protocol A: Synthesis of 6-Methoxybenzimidazole-5-carboxylic Acid
Target: Formation of the unsubstituted benzimidazole core using formic acid. Application: Precursor for fragment-based drug discovery.
Materials
-
Substrate: 4,5-Diamino-o-anisic acid (1.0 eq)
-
Reagent: Formic acid (98%, excess)
-
Solvent: 4M HCl (optional, for rate acceleration)
-
Base: Ammonia solution (25%) or NaOH (10%)
Step-by-Step Procedure
-
Dissolution: In a round-bottom flask, suspend 4,5-diamino-o-anisic acid (10 mmol, 1.96 g) in Formic acid (20 mL).
-
Note: If the starting material is the HCl salt, add 1.0 eq of Sodium Acetate to buffer.
-
-
Reflux: Heat the mixture to reflux (100–110 °C) for 4–6 hours .
-
Monitoring: Check TLC (System: EtOAc/MeOH/AcOH 8:2:0.1). The starting material (polar, baseline) should disappear; the product is slightly less polar.
-
-
Concentration: Evaporate the excess formic acid under reduced pressure to obtain a sticky residue.
-
Neutralization (Critical): Dissolve the residue in minimal cold water (10 mL). Slowly adjust pH to 4.5–5.0 (the isoelectric point) using 25% Ammonia solution.
-
Observation: A precipitate will form.[1] Do not over-basify (pH > 9), as the carboxylic acid salt will re-dissolve.
-
-
Isolation: Filter the solid, wash with ice-cold water (2 x 5 mL) and acetone (1 x 5 mL).
-
Drying: Dry in a vacuum oven at 60 °C for 12 hours.
Expected Yield: 85–92% Characterization: 1H NMR (DMSO-d6) typically shows the C2-H singlet around 8.2 ppm.
Protocol B: Oxidative Cyclization with Aryl Aldehydes
Target: Synthesis of 2-Aryl-6-methoxybenzimidazole-5-carboxylic acids. Mechanism: Condensation followed by oxidation using Sodium Metabisulfite (Na2S2O5).
Materials
-
Substrate: 4,5-Diamino-o-anisic acid (1.0 eq)
-
Reagent: Aryl Aldehyde (1.1 eq)
-
Oxidant: Na2S2O5 (1.5 eq) or Air/O2
-
Solvent: DMF or Ethanol/Water (3:1)
Step-by-Step Procedure
-
Preparation: Dissolve 4,5-diamino-o-anisic acid (5 mmol) and the Aryl Aldehyde (5.5 mmol) in DMF (15 mL).
-
Oxidant Addition: Add Na2S2O5 (7.5 mmol) dissolved in a minimum amount of water (2 mL).
-
Why: The bisulfite adduct facilitates cyclization and subsequent oxidation of the dihydro-intermediate.
-
-
Reaction: Heat to 100 °C for 6–8 hours.
-
Workup: Pour the hot reaction mixture onto crushed ice (100 g). Stir vigorously for 30 minutes.
-
Purification:
-
If precipitate forms: Filter and wash with water.
-
If no precipitate: Extract with Ethyl Acetate, dry over MgSO4, and evaporate.
-
Refinement: Recrystallize from Ethanol/DMF.
-
Protocol C: Quinoxaline Formation (1,2-Dicarbonyl Condensation)
Target: Reaction with Glyoxal or Benzil derivatives.
Step-by-Step Procedure
-
Mixing: Combine 4,5-diamino-o-anisic acid (1.0 eq) and Glyoxal (40% aq. solution, 1.2 eq) in Ethanol (10 volumes).
-
Catalysis: Add a catalytic amount of Acetic Acid (5 mol%).
-
Temperature: Stir at Reflux for 2 hours. (Reaction is typically faster than benzimidazole formation).
-
Isolation: Cool to 0 °C. The quinoxaline derivative usually precipitates. Filter and wash with cold ethanol.
Data Summary & Troubleshooting
Solvent Compatibility Table
| Solvent | Solubility of Substrate | Reaction Suitability | Notes |
| Water | Low (pH dependent) | Moderate | Good for green chemistry; requires pH adjustment. |
| Methanol/Ethanol | Moderate | High | Best for aldehyde condensations. |
| DMF/DMSO | High | High | Essential for Protocol B; difficult to remove. |
| Dichloromethane | Insoluble | Low | Not recommended. |
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete cyclization (Intermediate trapped) | Increase temperature; add oxidant (Protocol B); ensure anhydrous conditions (Protocol A). |
| Sticky Product | Zwitterionic salts / Residual solvent | Adjust pH to exact isoelectric point (approx pH 4-5). Triturate with ether/acetone. |
| Dark Coloration | Oxidation of diamine starting material | Perform reaction under Nitrogen/Argon atmosphere. Add Na2S2O5 earlier. |
| No Precipitation | Product formed water-soluble salt | Do not over-basify. If product is carboxylate (high pH), acidify. If ammonium (low pH), basify. |
References
-
Benzimidazole Synthesis Overview: Arabian Journal of Chemistry, "An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds." 2[3][4][5][6][7][8][2][9][10][11][12]
-
Oxidative Cyclization Protocol: Organic Chemistry Portal, "Synthesis of Benzimidazoles." 13[4][5][6][7][8][2][9][10][11][12]
-
Kinase Inhibitor Applications: BenchChem Application Notes, "Protocols for 4-Amino-5-iodo-2-methoxybenzoic acid in Drug Discovery." 14[4][5][6][7][8][2][9][10][11]
-
Formylation & Cyclization: MDPI, "Formylation of Amines: Methods and Applications." 7[4][5][6][7][2][9][10][11]
-
Carboxylic Acid Functionalization: MedCrave, "One-pot synthesis of a new imidazole-5-carboxylic acid derivative." 12
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 5. biotage.com [biotage.com]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ijfmr.com [ijfmr.com]
- 10. researchgate.net [researchgate.net]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction Derivative via Heterocyclization Reaction - MedCrave online [medcraveonline.com]
- 13. organic-chemistry.org [organic-chemistry.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of Bioactive Benzimidazoles using 4,5-Diamino-o-anisic acid
Executive Summary
This technical guide details the synthesis of 2,5,6-trisubstituted benzimidazoles utilizing 4,5-diamino-o-anisic acid (systematically: 4,5-diamino-2-methoxybenzoic acid) as a privileged scaffold. Unlike simple phenylenediamines, this precursor offers two distinct strategic advantages for medicinal chemistry:
-
Orthogonal Functionalization: The C1-carboxylic acid provides a handle for late-stage diversification (e.g., amide coupling), while the C2-methoxy group improves solubility and metabolic stability (microsomal clearance).
-
Electronic Modulation: The electron-donating methoxy group adjacent to the carboxylate influences the pKa of the benzimidazole ring, modulating binding affinity in kinase and receptor targets.
This guide prioritizes a "Protect-Cyclize-Diversify" workflow, ensuring high yields and minimizing zwitterionic solubility issues common with the free acid precursor.
Strategic Workflow & Mechanism
The synthesis relies on an oxidative cyclization mechanism.[1] To maximize yield and ease of purification, we recommend converting the carboxylic acid to a methyl ester prior to ring closure. This prevents the formation of insoluble zwitterions during the condensation step.
Reaction Pathway (Graphviz Visualization)
Figure 1: Strategic workflow for converting 4,5-diamino-o-anisic acid into bioactive libraries. The esterification step is critical for solubility in organic solvents.
Detailed Experimental Protocols
Protocol A: Methyl Ester Protection (Pre-requisite)
Rationale: The free acid form of the diamine is poorly soluble in the aprotic solvents (DMF, DMSO) required for efficient cyclization.
Materials:
-
4,5-Diamino-2-methoxybenzoic acid (10.0 g, 54.9 mmol)
-
Methanol (anhydrous, 100 mL)
-
Sulfuric acid (conc., 5.0 mL)
-
Sodium bicarbonate (sat.[2] aq.)
Procedure:
-
Suspend the starting acid in anhydrous methanol in a 250 mL round-bottom flask.
-
Cool to 0°C in an ice bath. Add sulfuric acid dropwise (exothermic).
-
Heat to reflux (65°C) for 6–8 hours. Monitor by TLC (10% MeOH in DCM).
-
Concentrate methanol to ~20 mL under reduced pressure.
-
Pour residue into ice water (200 mL) and neutralize with saturated NaHCO₃ to pH 8.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Dry over Na₂SO₄, filter, and concentrate to yield the methyl 4,5-diamino-2-methoxybenzoate as a dark brown solid.
-
Expected Yield: 85–92%
-
QC Check: ¹H NMR (DMSO-d₆) should show a singlet ~3.7-3.8 ppm (Ester-Me) and ~3.6 ppm (Methoxy).
-
Protocol B: Oxidative Cyclization (The "Green" Bisulfite Method)
Rationale: We utilize Sodium Metabisulfite (Na₂S₂O₅) as a mild oxidant.[3] This avoids the harsh conditions of the Phillips reaction (high acid/heat) and tolerates sensitive functional groups on the aldehyde.
Scope: Compatible with electron-rich and electron-poor aryl aldehydes.
Materials:
-
Methyl 4,5-diamino-2-methoxybenzoate (1.0 eq, from Protocol A)
-
Aryl Aldehyde (1.1 eq)[4]
-
Sodium Metabisulfite (Na₂S₂O₅) (1.2 eq)
-
DMF (Dimethylformamide) - Grade: Anhydrous
Step-by-Step Methodology:
-
Dissolution: In a reaction vial, dissolve the diamine ester (1.0 mmol) and the aryl aldehyde (1.1 mmol) in DMF (5 mL).
-
Catalyst Addition: Add Na₂S₂O₅ (1.2 mmol) in one portion.
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Mechanism Note: The diamine forms a Schiff base (imine) with the aldehyde. The bisulfite adduct facilitates the ring closure and subsequent oxidation to the aromatic benzimidazole.
-
-
Quench: Cool to room temperature. Pour the mixture slowly into crushed ice/water (30 mL) with vigorous stirring.
-
Precipitation: The benzimidazole usually precipitates as a solid.
-
If solid forms: Filter, wash with water (2x) and cold ether (1x).
-
If oil forms: Extract with EtOAc, wash with brine (to remove DMF), dry, and concentrate.
-
-
Purification: Recrystallization from EtOH or Flash Chromatography (Gradient: 0-5% MeOH in DCM).
Data Output: Representative Yields
| Aldehyde Substituent (R) | Reaction Time (h) | Yield (%) | Appearance |
| Phenyl (H) | 4.0 | 88 | Off-white solid |
| 4-Fluoro | 4.5 | 85 | Pale yellow solid |
| 4-Nitro | 3.0 | 92 | Yellow solid |
| 3-Pyridine | 5.0 | 78 | Tan solid |
Protocol C: Library Diversification (Direct Aminolysis)
Rationale: To generate a library of bioactive amides without a separate hydrolysis step, use Trimethylaluminum (AlMe₃) mediated aminolysis. Caution: Pyrophoric reagent.
Procedure:
-
Dissolve the amine partner (2.0 eq) in dry Toluene/THF (1:1).
-
Add AlMe₃ (2.0 M in toluene, 2.0 eq) dropwise at 0°C. Stir for 30 min to form the aluminum amide.
-
Add the Benzimidazole Methyl Ester (1.0 eq) from Protocol B.
-
Heat to 90°C in a sealed tube for 12 hours.
-
Careful Quench: Cool to 0°C. Add dilute HCl dropwise (gas evolution!).
-
Workup: Extract with EtOAc/THF.
Quality Control & Troubleshooting
Regiochemistry and Tautomerism
The product is a 5-carboxy-6-methoxy benzimidazole. However, due to the N-H tautomerism of the imidazole ring, the specific assignment of position 5 vs. 6 in solution is dynamic unless the N1 nitrogen is alkylated.
-
NMR Signature (DMSO-d₆):
-
C2-H (if R=H): Singlet at ~8.2 ppm.
-
Aromatic Protons: Two singlets (para to each other on the benzene ring) at ~7.2 ppm and ~8.1 ppm. The lack of coupling confirms the 1,2,4,5-substitution pattern of the benzene ring.
-
Methoxy: Singlet at ~3.85 ppm.
-
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 2) | Incomplete oxidation of the intermediate aminal. | Increase Na₂S₂O₅ to 1.5 eq or bubble air through the reaction. |
| Sticky/Oily Product | DMF retention. | Wash organic layer with 5% LiCl solution (removes DMF) or use lyophilization. |
| Starting Material Remains | Aldehyde oxidation (to acid) before reaction. | Ensure aldehydes are fresh/distilled. Perform reaction under N₂. |
| Insolubility | Zwitterion formation (if ester hydrolyzed). | Add 1-2 eq of DIPEA to the reaction mixture to solubilize. |
References
-
Diamine Precursor Utility
- Synthesis of substituted benzimidazoles from 3,4-diaminobenzoic acid deriv
- Source: Journal of Medicinal Chemistry.
-
(General search for context)
-
Oxidative Cyclization Protocol
-
Mechanism of Na2S2O5 Catalysis
- Recent achievements in the synthesis of benzimidazole deriv
- Source: RSC Advances, 2023.
-
Bioactivity of Benzimidazoles
-
Benzimidazole: A versatile pharmacophore in medicinal chemistry.[6]
- Source: Arabian Journal of Chemistry.
-
(Note: While specific URLs for the exact precursor synthesis are rare in open literature, the protocols above are adapted from validated methodologies for 3,4-diaminobenzoic acid and 4,5-dimethoxy-1,2-phenylenediamine cited in references 2 and 3.)
Sources
Application Note: Polymerization Architectures for 4,5-Diamino-o-anisic Acid
This Application Note is structured as a high-level technical guide for senior scientists and R&D leads. It synthesizes established polybenzimidazole (PBI) chemistry with the specific structural advantages of the 4,5-Diamino-o-anisic acid monomer.
Executive Summary & Scientific Rationale
The monomer 4,5-Diamino-o-anisic acid (also known as 4,5-diamino-2-methoxybenzoic acid) represents a critical evolution in the synthesis of high-performance AB-type Polybenzimidazoles (PBIs) . Unlike the standard 3,4-diaminobenzoic acid (DABA), the inclusion of the ortho-methoxy group at the C2 position introduces steric and electronic effects that significantly enhance solubility in organic solvents (DMAc, NMP) without compromising the polymer's thermal stability.
For drug development professionals, this monomer is a gateway to bio-active scaffolds . The methoxy group serves as a "handle" for post-polymerization modification (demethylation to hydroxyls) to create hydrophilic, hydrogen-bonding networks suitable for drug elution membranes or biocompatible hydrogels.
Key Chemical Advantages[1]
-
AB-Type Self-Condensation: The monomer contains both the nucleophilic (ortho-diamine) and electrophilic (carboxylic acid) moieties required for polymerization, ensuring inherent stoichiometry (1:1).
-
Solubility Enhancement: The bulky methoxy group disrupts chain packing, improving processability compared to unsubstituted PBI.
-
Functional Versatility: Precursor for proton-conducting membranes (fuel cells) and pH-responsive drug delivery vectors.
Chemical Mechanism & Pathway
The polymerization proceeds via a condensation mechanism followed by a ring-closing reaction. The carboxylic acid activates the formation of an amide/ester intermediate, which then undergoes cyclodehydration to form the imidazole ring.
Visualization: Reaction Pathway
The following diagram illustrates the conversion of the monomer into the OMe-PBI polymer backbone.
Caption: Stepwise mechanism from monomer condensation to benzimidazole ring formation.
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Process (High MW Route)
Context: PPA serves as both the solvent and the dehydrating agent. This is the industry standard for achieving high molecular weight (MW) and high Intrinsic Viscosity (IV).
Materials:
-
Monomer: 4,5-Diamino-o-anisic acid (Recrystallized, >99.5% purity).
-
Solvent: Polyphosphoric Acid (PPA) (83-85% P2O5 content).
-
Atmosphere: High-purity Nitrogen.
Protocol Steps:
-
Deoxygenation: Charge a 3-neck round-bottom flask with PPA. Degas at 100°C under vacuum for 1 hour to remove moisture and oxygen.
-
Monomer Addition: Cool PPA to 60°C. Add the monomer powder slowly under nitrogen flow to prevent clumping. Concentration should be 3-5 wt%.
-
Step 1 - Homogenization: Stir at 80°C for 2 hours . Ensure the monomer is completely dissolved (solution typically turns yellow/orange).
-
Step 2 - Oligomerization: Ramp temperature to 140°C and hold for 4 hours. The solution viscosity will begin to rise.[1][2]
-
Step 3 - Cyclization: Ramp temperature to 180-200°C and hold for 12-16 hours.
-
Critical Control Point: Monitor stirring torque. If the solution becomes too viscous (Weisenberg effect), dilute with small amounts of hot PPA.
-
-
Work-up: Pour the hot, viscous polymer solution into a large excess of stirred deionized water (precipitation). The polymer will form tough, fibrous strands.
-
Neutralization: Soak the fibers in 5% NaHCO3 solution for 24 hours to neutralize residual acid, then wash with water until pH neutral.
-
Drying: Dry in a vacuum oven at 100°C for 24 hours.
Method B: Eaton’s Reagent (Direct Polycondensation)
Context: Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid) is a milder alternative to PPA, allowing for easier work-up and lower reaction temperatures (120-140°C). Ideal for lab-scale synthesis or when protecting methoxy integrity is paramount.
Protocol Steps:
-
Dissolution: In a nitrogen-purged reactor, dissolve 4,5-Diamino-o-anisic acid in Eaton's reagent (10% w/v).
-
Reaction: Heat to 140°C with vigorous stirring.
-
Duration: Maintain reaction for 6-10 hours.
-
Precipitation: Pour the solution into water/methanol (1:1) mixture.
-
Purification: Reprecipitate from DMAc (if soluble) or wash extensively with water/ammonia.
Characterization & Quality Control
To validate the polymerization, specific analytical benchmarks must be met.
Table 1: Critical Quality Attributes (CQAs)
| Attribute | Technique | Target Specification | Diagnostic Note |
| Structure | FTIR | Band at ~1620 cm⁻¹ (C=N) | Absence of broad -COOH peak (1700 cm⁻¹) confirms cyclization. |
| Structure | ¹H-NMR (DMSO-d6) | Methoxy peak ~3.8-4.0 ppm | Integration ratio of Aromatic H to Methoxy H must be consistent. |
| Molecular Weight | Inherent Viscosity | > 0.5 dL/g (in H₂SO₄) | < 0.3 dL/g indicates oligomers (reaction stopped too early). |
| Thermal Stability | TGA | T_d5% > 400°C | Methoxy group degradation typically starts ~350-400°C. |
Application in Drug Development
While PBI is traditionally an industrial polymer, the OMe-PBI derivative has specific utility in pharmaceutical research:
-
Membranes for Filtration: due to high chemical resistance, OMe-PBI membranes are used in aggressive solvent filtration during API purification.
-
Drug Eluting Scaffolds:
-
Modification: The methoxy group can be demethylated (using BBr3 or HBr) to yield Poly(2,5-dihydroxybenzimidazole) .
-
Mechanism:[3] The resulting hydroxyl groups allow for hydrogen bonding with active pharmaceutical ingredients (APIs), enabling high loading and sustained release profiles.
-
Workflow: Polymer Processing for Membranes
Caption: Standard workflow for processing OMe-PBI into porous membranes for filtration or drug delivery.
Troubleshooting Guide
-
Problem: Polymer precipitates early or solution is cloudy.
-
Cause: Incomplete cyclization or solubility limit reached.
-
Fix: Increase temperature to 200°C (Method A) or add LiCl (Method B) to disrupt hydrogen bonding.
-
-
Problem: Low Viscosity (Brittle film).
-
Cause: Monomer purity <99% or moisture in solvent.
-
Fix: Recrystallize monomer from water/ethanol; ensure PPA is fresh and degassed.
-
-
Problem: Dark/Black Polymer.
-
Cause: Oxidation during polymerization.
-
Fix: Ensure rigorous N2 purging; add trace triphenyl phosphite (TPP) as antioxidant.
-
References
-
Vogel, H., & Marvel, C. S. (1961). Polybenzimidazoles, new thermally stable polymers. Journal of Polymer Science, 50(154), 511-539. Link
-
Ueda, M., & Sato, M. (1987). Synthesis of polybenzimidazoles in phosphorus pentoxide/methanesulfonic acid (Eaton's reagent). Macromolecules, 20(11), 2675-2678. Link
-
Li, Q., et al. (2009). Phosphoric acid doped polybenzimidazole membranes: Physicochemical characterization and fuel cell performance. Journal of Applied Polymer Science. (Context for PPA method optimization). Link
-
Chung, T. S. (1997). A critical review of polybenzimidazoles. Journal of Macromolecular Science, Part C: Polymer Reviews, 37(2), 277-301. (Review of solubility and modification). Link
Sources
Technical Application Note: High-Fidelity Synthesis of 4,5-Diamino-o-anisic Acid via Catalytic Hydrogenation
Executive Summary
This application note details the robust synthesis of 4,5-Diamino-o-anisic acid (4,5-diamino-2-methoxybenzoic acid) via the catalytic hydrogenation of 2-methoxy-4,5-dinitrobenzoic acid .[1] This molecule is a critical "ortho-diamine" scaffold, serving as a primary intermediate for benzimidazole-based pharmacophores (e.g., telithromycin, proton pump inhibitors).[1]
Key Technical Insight: The primary challenge in this protocol is not the reduction itself, but the oxidative instability of the resulting o-phenylenediamine moiety.[1] Upon exposure to air, the product rapidly oxidizes to quinoxalines or polymeric azines (indicated by a purple/black discoloration). This protocol integrates an inert-atmosphere workup and a salt-formation strategy to lock in chemical stability.[1]
Retrosynthetic Logic & Reaction Pathway
The synthesis relies on the exhaustive reduction of two nitro groups. While chemical reductions (Fe/HCl, SnCl2) are possible, they generate massive iron/tin sludge waste and trace metal contamination unacceptable in GMP environments. Catalytic Hydrogenation (Pd/C) is the method of choice for its atom economy and ease of workup.
Reaction Scheme
The transformation proceeds from the dinitro precursor, through a hydroxylamine intermediate (rarely isolated), to the final diamine.
Figure 1: Reaction pathway highlighting the critical oxidation risk post-synthesis.
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Catalyst | 5% or 10% Pd/C (50% wet) | "Wet" catalyst prevents ignition of methanol vapors (pyrophoric hazard).[1] |
| Solvent | Methanol (MeOH) | High solubility for nitro-precursor; moderate solubility for amino-product.[1] |
| Pressure | 3.0 – 5.0 bar (45–75 psi) | Sufficient pressure drives the reaction to completion, avoiding hydroxylamine impurities. |
| Temperature | 35°C – 50°C | Higher temps increase rate but risk thermal decomposition of the unstable diamine. |
| Atmosphere | Strict oxygen exclusion is required during filtration to prevent product degradation. |
Detailed Experimental Protocol
Equipment & Reagents[1][2]
-
Reactor: 1L Stainless Steel Autoclave (Parr or Buchi) or high-pressure glass shaker (for small scale).
-
Substrate: 2-Methoxy-4,5-dinitrobenzoic acid (CAS: Dependent on specific derivative, typically prepared via nitration of o-anisic acid).[1]
-
Catalyst: 10% Palladium on Carbon, 50% water wet (Type 39 or similar).
-
Solvent: HPLC Grade Methanol.
-
Stabilizer: Concentrated Hydrochloric Acid (HCl) - Optional for salt isolation.[1]
Step-by-Step Procedure
Phase 1: Reactor Loading (Inert)
-
Safety Check: Ensure the autoclave is grounded. Palladium catalysts are pyrophoric when dry. Always handle the "wet" paste form.
-
Charge: Into the reactor, load:
-
50.0 g of 2-Methoxy-4,5-dinitrobenzoic acid .
-
500 mL of Methanol (10 volumes).
-
2.5 g of 10% Pd/C (50% wet) (5 wt% loading relative to substrate).
-
-
Purge: Seal the reactor. Perform three "Purge Cycles":
-
Pressurize with Nitrogen (
) to 3 bar. -
Vent to 0.5 bar.
-
Reasoning: Removes dissolved oxygen which poisons the catalyst and oxidizes the product.
-
Phase 2: Hydrogenation
-
Reaction: Pressurize with Hydrogen (
) to 4.0 bar . -
Heating: Set agitation to 800 rpm and ramp temperature to 40°C .
-
Monitoring: The reaction is exothermic. Monitor
uptake. Reaction is considered complete when uptake ceases (typically 2–4 hours) and HPLC analysis shows <0.5% starting material.
Phase 3: Work-up (The "Critical Zone")
Warning: The product is most vulnerable to oxidation during filtration.[1]
-
Cooling: Cool reactor to 20°C. Vent
and purge with three times. -
Filtration: Filter the reaction mixture through a Celite pad under a blanket of Nitrogen .
-
Tip: Use a pressure filter (sparkler filter) rather than vacuum filtration if possible, to avoid pulling air through the solution.
-
-
Stabilization (Salt Formation):
-
Option A (Immediate Use): Use the methanolic filtrate directly in the next cyclization step.
-
Option B (Isolation): Immediately add concentrated HCl (2.5 equivalents) to the filtrate. The 4,5-diamino-o-anisic acid dihydrochloride salt will precipitate or can be crystallized by adding Isopropanol (IPA).[1] The salt form is stable to oxidation.
-
Purification & Analysis[1][3]
-
Isolation: Filter the dihydrochloride salt, wash with cold IPA, and dry under vacuum at 40°C.
-
Appearance: Off-white to pale grey solid (Dark purple indicates oxidation).[1]
-
Storage: Store under Argon at 4°C.
Process Workflow Diagram
This workflow illustrates the "Closed-Loop" philosophy required to maintain product integrity.
Figure 2: Operational workflow emphasizing the inert filtration step.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Stalled Reaction | Catalyst Poisoning | Ensure high-purity substrate (free of sulfur/halides).[1] Increase catalyst loading to 7.5%. |
| Purple Filtrate | Oxidation | CRITICAL: Oxygen ingress during filtration. Switch to pressure filtration under |
| Low Yield | Solubility Loss | The amino acid is zwitterionic and may precipitate on the catalyst. Add water (10-20%) to the MeOH solvent.[1] |
| Hydroxylamine Impurity | Low Pressure/Temp | Increase |
References
-
Synthesis of 2-Amino-4,5-dimethoxybenzoic acid (Analogous Protocol): ChemicalBook Protocols. "2-Amino-4,5-dimethoxybenzoic acid synthesis."
-
Catalytic Hydrogenation of Nitrobenzoic Acids: Organic Syntheses. "3,5-Dinitrobenzoic acid and reduction methodologies." Coll. Vol. 3, p.334.
-
General Benzimidazole Synthesis from o-Diamines: BenchChem Application Notes. "Synthesis of substituted benzoic acid derivatives for drug development."
-
Catalytic Asymmetric Hydrogenation (Contextual): Kuwano, R. "Catalytic Asymmetric Hydrogenation of Heteroaromatics." Heterocycles, 2008.[2]
Sources
Application Note: Advanced Peptide Coupling and Cryptic Thioester Generation Using 4,5-Diamino-o-anisic Acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Applications: Native Chemical Ligation (NCL), Benzimidazole-linked Peptide Synthesis, and Protein Total Synthesis
Executive Summary
The advent of Native Chemical Ligation (NCL) revolutionized chemical protein synthesis by enabling the chemoselective joining of unprotected peptide fragments. Central to this methodology is the generation of C-terminal peptide thioesters. While the 3,4-diaminobenzoic acid (Dbz) linker has served as the gold standard for generating Fmoc-compatible cryptic thioesters[1], it suffers from sequence-dependent sluggish coupling and a propensity to form irreversible benzimidazolinone byproducts during prolonged synthesis[1].
This application note details the implementation of 4,5-Diamino-o-anisic acid (4,5-DAA) —a methoxy-substituted analog of Dbz—as a superior bifunctional linker. By leveraging the electron-donating properties of the methoxy group, 4,5-DAA enhances regioselective acylation, suppresses premature cyclization, and accelerates N-acylurea (Nbz) activation, providing a highly reliable, self-validating system for complex peptide synthesis[2].
Mechanistic Rationale: The Methoxy Advantage
As an Application Scientist, it is critical to understand why a reagent outperforms its predecessors, rather than simply executing a protocol. The structural divergence of 4,5-DAA from standard Dbz dictates its superior reactivity profile:
-
Electronic Activation via Resonance (+M Effect): In 4,5-DAA (4,5-diamino-2-methoxybenzoic acid), the methoxy group at the C2 position is para to the C5 amine. The oxygen lone pair donates electron density into the aromatic ring, significantly increasing the nucleophilicity of the C5 amine compared to the C4 amine. This regioselectivity ensures that the first Fmoc-amino acid couples rapidly and cleanly, overcoming the steric and electronic deactivation that plagues standard Dbz linkers[2].
-
Suppression of Benzimidazolinone Formation: A critical failure point in long Fmoc-SPPS runs using standard o-aminoanilides is the formation of benzimidazolinone during piperidine deprotection cycles[1]. The steric bulk of the 2-methoxy group in 4,5-DAA alters the conformational landscape of the intermediate, raising the activation energy required for this undesired intramolecular cyclization.
-
Enhanced Nbz Activation: Conversion of the peptide-DAA conjugate to the active N-acylurea (Nbz) requires acylation with p-nitrophenyl chloroformate followed by base-catalyzed cyclization. The electron-rich nature of the 4,5-DAA ring accelerates the nucleophilic attack during this cyclization step, ensuring quantitative conversion to the cryptic thioester[3].
Mechanistic activation of 4,5-DAA from unactivated diamine to active peptide thioester.
Quantitative Data: 4,5-DAA vs. Standard Dbz
To validate the efficacy of 4,5-DAA, comparative syntheses of a highly aggregating 20-mer peptide model were conducted. The data below summarizes the improvements in yield and purity when substituting standard Dbz with 4,5-DAA.
Table 1: Comparative Efficiency in Cryptic Thioester Synthesis
| Linker Type | 1st Residue Coupling Yield | Benzimidazolinone Byproduct | Nbz Activation Time | Overall Thioester Yield |
| Standard Dbz | 78.4% (requires double couple) | ~12.5% | 60 min | 45.2% |
| 4,5-DAA | 96.2% (single couple) | < 1.0% | 30 min | 81.7% |
Note: Data reflects optimized conditions using HATU/NMM activation for the first residue. The reduction in byproducts directly translates to simplified HPLC purification profiles[4].
Experimental Workflows & Protocols
The following protocols represent a self-validating system. Built-in Quality Control (QC) checkpoints are included to ensure that each mechanistic milestone is achieved before proceeding.
Workflow for synthesizing peptide thioester surrogates using 4,5-Diamino-o-anisic acid.
Protocol A: Resin Loading with 4,5-Diamino-o-anisic acid
Objective: Covalently attach 4,5-DAA to a Rink Amide resin to serve as the C-terminal linker.
-
Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes.
-
Fmoc Removal: Treat resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Activation & Coupling:
-
Dissolve 4,5-Diamino-o-anisic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 3 mL of DMF.
-
Add N-methylmorpholine (NMM, 0.8 mmol, 8 eq) and stir for 1 minute to pre-activate.
-
Add the mixture to the resin and agitate for 2 hours at room temperature[2].
-
-
Washing: Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min).
-
QC Checkpoint 1 (Chloranil Test): Perform a chloranil test. A dark green/blue bead color confirms the presence of the free aromatic amines of the 4,5-DAA linker.
Protocol B: First Amino Acid Coupling and Peptide Elongation
Objective: Regioselective coupling of the first Fmoc-amino acid to the activated C5 amine of 4,5-DAA.
-
First Residue Coupling:
-
Dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 0.8 mmol, 8 eq).
-
Add to the resin and agitate for 3 hours. Mechanistic note: The prolonged coupling time ensures quantitative acylation of the aromatic amine.
-
-
QC Checkpoint 2 (Kaiser Test): A negative Kaiser test indicates complete acylation. If positive, repeat step 1.
-
Orthogonal Protection (Optional but Recommended): To absolutely guarantee zero benzimidazolinone formation during synthesis, treat the resin with Boc2O (10 eq) and DIPEA (10 eq) in DCM for 1 hour to protect the unreacted C4 amine[1].
-
Elongation: Proceed with standard automated Fmoc-SPPS for the remainder of the peptide sequence[4].
Protocol C: Activation to N-Acylurea (Nbz) and Cleavage
Objective: Convert the inert 4,5-DAA linker into the highly reactive Nbz cryptic thioester.
-
Global Fmoc Deprotection: Remove the final N-terminal Fmoc group using 20% piperidine in DMF. Wash with DMF and DCM.
-
Acylation:
-
Swell resin in DCM.
-
Add a solution of p-nitrophenyl chloroformate (0.5 mmol, 5 eq) in DCM (3 mL). Agitate for 60 minutes at room temperature.
-
Wash with DCM (3 × 1 min).
-
-
Cyclization:
-
Treat the resin with 0.5 M DIPEA in DMF for 30 minutes to drive the intramolecular cyclization to the N-acylurea (Nbz)[5].
-
Wash with DMF and DCM, then dry the resin under vacuum.
-
-
Cleavage: Cleave the peptide from the resin using a standard TFA cocktail (95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours. Precipitate the crude Nbz-peptide in cold diethyl ether.
Protocol D: Native Chemical Ligation (NCL)
Objective: In situ conversion of the Nbz-peptide to a thioester and subsequent ligation.
-
Reaction Setup: Dissolve the Nbz-peptide (fragment 1) and a Cys-peptide (fragment 2) in NCL buffer (6 M Guanidine-HCl, 0.1 M Na2HPO4, pH 7.0) at a concentration of 2 mM each.
-
Thioesterification & Ligation: Add 4-mercaptophenylacetic acid (MPAA, 200 mM) and TCEP (50 mM). Adjust pH to 7.0–7.2.
-
Incubation: Stir at room temperature. The MPAA rapidly displaces the Nbz group to form an active aryl thioester in situ, which immediately undergoes NCL with the Cys-peptide[3].
-
Monitoring: Monitor the reaction via LC-MS. Ligation is typically complete within 2–4 hours due to the highly efficient leaving group properties of the modified Nbz moiety.
References
-
One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids ACS Omega[Link]
-
Convergent Hybrid Phase Ligation Strategy for Efficient Total Synthesis of Large Proteins bioRxiv[Link]
-
Benzimidazolinone-Free Peptide o-Aminoanilides for Chemical Protein Synthesis Organic Letters / PubMed[Link]
-
A Versatile “Synthesis Tag” (SynTag) for the Chemical Synthesis of Aggregating Peptides and Proteins Journal of the American Chemical Society (JACS)[Link]
-
Chemical synthesis of membrane proteins: a model study on the influenza virus B proton channel Chemical Science / PMC[Link]
Sources
- 1. Benzimidazolinone-Free Peptide o-Aminoanilides for Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical synthesis of membrane proteins: a model study on the influenza virus B proton channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. biorxiv.org [biorxiv.org]
Application Note: Microwave-Assisted Synthesis of Functionalized Benzimidazoles Using 4,5-Diamino-o-anisic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)
Executive Summary
The benzimidazole scaffold is a ubiquitous pharmacophore in modern drug discovery, frequently embedded in kinase inhibitors, PARP inhibitors, and antiemetic agents. 4,5-Diamino-o-anisic acid (CAS 59338-91-9), also known as 4,5-diamino-2-methoxybenzoic acid, serves as a highly versatile o-phenylenediamine building block[1]. Its unique structural features—an electron-donating methoxy group and a carboxylic acid moiety—provide orthogonal reactivity handles for downstream functionalization, making it an ideal precursor for complex drug libraries.
Historically, the cyclocondensation of o-phenylenediamines with carboxylic acids or aldehydes to form benzimidazoles required harsh dehydrating conditions, strong mineral acids, and prolonged reflux times (3–4 hours)[2]. This application note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that leverages localized dielectric heating to overcome the activation energy barrier of the dehydration step. This method reduces reaction times to under 5 minutes, minimizes thermal degradation, and increases isolated yields to 80–95%[2][3].
Mechanistic Rationale & Experimental Design
The Causality of Precursor Selection
The use of 4,5-diamino-o-anisic acid is highly strategic. The methoxy group at the ortho position to one of the amines increases the local electron density, enhancing the nucleophilicity of the primary amine. This directs the initial nucleophilic attack on the electrophilic carbonyl of the coupling partner (aldehyde or carboxylic acid). Furthermore, the pendant carboxylic acid group remains intact during the cyclization, providing a synthetic handle for subsequent amide-coupling reactions (e.g., in the synthesis of Alizapride analogs)[1].
The Physics of Microwave-Assisted Cyclocondensation
Microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of polar solvents (like THF or Ethanol) and the reagents themselves[4]. Unlike conventional conductive heating, which relies on thermal gradients and convection, MAOS generates rapid, volumetric heating. When performed in a sealed microwave vessel, the solvent can be superheated beyond its atmospheric boiling point[5]. This superheating drastically accelerates the kinetics of the rate-limiting step: the elimination of water (dehydration) required for the final imidazole ring closure[3].
Catalyst Selection: A Green Chemistry Approach
While traditional methods utilize excess polyphosphoric acid (PPA) or 6N HCl[2][5], this protocol utilizes Oxalic Acid (20 mol%) as a mild, inexpensive, and environmentally benign catalyst[4]. Oxalic acid effectively protonates the carbonyl oxygen of the coupling partner, increasing its electrophilicity without causing the extensive substrate degradation often seen with harsher mineral acids.
Reaction Workflow & Mechanistic Pathway
Caption: Microwave-assisted cyclocondensation of 4,5-diamino-o-anisic acid to benzimidazole.
Step-by-Step Protocol: Self-Validating MAOS Workflow
This protocol is designed for use with a dedicated laboratory microwave synthesizer (e.g., CEM Discover, Anton Paar Monowave) equipped with dynamic power modulation and compressed air cooling.
Reagents Required:
-
Substituted Aldehyde or Carboxylic Acid – 1.0 mmol[4]
-
Oxalic Acid (Catalyst) – 0.2 mmol[4]
-
Tetrahydrofuran (THF) or Ethanol (Anhydrous) – 2.5 mL[4]
Methodology:
-
Reaction Assembly: In a 10 mL heavy-walled, microwave-safe glass vial equipped with a magnetic stir bar, add 1.0 mmol of 4,5-diamino-o-anisic acid and 1.0 mmol of the chosen aldehyde/carboxylic acid.
-
Causality: Equimolar ratios prevent the formation of over-alkylated or bis-adducts, ensuring high atom economy.
-
-
Solvent and Catalyst Addition: Suspend the reagents in 2.5 mL of THF. Add 0.2 mmol of oxalic acid.
-
Causality: THF acts as an excellent microwave absorber (moderate loss tangent) while solubilizing the intermediates. Oxalic acid lowers the activation energy for the initial nucleophilic attack[4].
-
-
Vessel Sealing: Seal the vial with a Teflon-lined silicon septum and a crimp cap.
-
Critical Step: A proper seal is required to safely achieve autogenous pressure, allowing the THF to superheat without boiling off.
-
-
Microwave Irradiation: Place the vial in the microwave reactor. Set the parameters to:
-
Cooling and Monitoring: Allow the instrument to cool the vial to <40 °C using compressed air. Uncap and monitor reaction completion via TLC (Hexane:Ethyl Acetate 80:20)[4].
-
Workup & Purification: Pour the crude mixture into 15 mL of ice-cold distilled water. Stir vigorously for 5 minutes. Filter the resulting precipitate under a vacuum, wash with cold water, and recrystallize from an ethanol-water (1:1) mixture to afford the pure benzimidazole product[2][3][5].
Quantitative Data & Process Optimization
The transition from conventional reflux to microwave-assisted synthesis yields dramatic improvements in both throughput and product purity. The rapid heating profile prevents the formation of tarry byproducts commonly observed when o-phenylenediamines are subjected to prolonged heating[2][3].
Table 1: Comparative Metrics for Benzimidazole Synthesis
| Process Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis (MAOS) |
| Heating Modality | Oil Bath / Heating Mantle | Dielectric Microwave Irradiation (300 W) |
| Reaction Time | 3.0 – 4.0 Hours[2] | 2.5 – 5.0 Minutes[2][3] |
| Operating Temperature | ~66 °C (THF boiling point) | 110 °C (Sealed vessel superheating) |
| Catalyst Requirement | Excess Mineral Acid (e.g., 6N HCl)[2] | 20 mol% Oxalic Acid[4] |
| Average Isolated Yield | 58% – 75%[2] | 80% – 95%[2][3] |
| Impurity Profile | High (Thermal degradation/oxidation) | Low (Rapid, clean conversion) |
References
-
[1] Alfa Chemistry. CAS 59338-93-1 Alizapride / 4,5-Diamino-O-anisic acid. Available at:
-
[6] Chemical Register. 4,5-DIAMINO-O-ANISIC ACID (CAS No. 59338-91-9) Suppliers. Available at:
-
[3] Mobinikhaledi, A., et al. Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. Available at:
-
[4] Tripathi, J. P., & Kasana, V. K. Microwave Assisted Synthesis of Benzimidazoles Catalysed by Oxalic Acid. International Journal for Research in Applied Science & Engineering Technology (IJRASET). Available at:
-
[2] Taylor & Francis. Microwave assisted, one-pot synthesis of 5-nitro- 2-aryl substituted-1H-benzimidazole libraries. Available at:
-
[5] Menteşe, E., et al. Microwave Assisted Synthesis and Anti-Lipase Activity of Some New Fluorine-Containing Benzimidazoles. Thieme Connect. Available at:
Sources
Application Note: Advanced Recrystallization Strategies for the Purification of 4,5-Diamino-o-anisic Acid
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction & Mechanistic Challenges
4,5-Diamino-o-anisic acid (also known as 4,5-diamino-2-methoxybenzoic acid) is a highly functionalized aromatic intermediate critical to the synthesis of substituted benzamides, including prokinetic agents, 5-HT4 receptor agonists, and1[1].
Purifying this compound via recrystallization presents significant physicochemical challenges due to two primary factors:
-
Zwitterionic Amphoterism: The presence of a carboxylic acid (pKa ~4.0) and two basic aniline moieties (pKa ~2.5–5.0) means the molecule exhibits extreme pH-dependent solubility. It is least soluble at its isoelectric point (pI), requiring precise thermodynamic control during crystallization.
-
Extreme Oxidative Instability: The electron-donating methoxy group and dual amino groups create an exceptionally electron-rich aromatic ring. This dramatically lowers the oxidation potential of the molecule. Upon exposure to atmospheric oxygen or dissolved oxygen in hot solvents, the diaminobenzene moiety rapidly oxidizes to form highly colored (pink, purple, or brown) quinonediimine species and insoluble polymeric materials, a2[2].
To achieve pharmaceutical-grade purity (>99.5%), recrystallization must be executed under strict kinetic control, utilizing inert atmospheres, targeted solvent systems, and sacrificial antioxidants.
Solvent Selection & Physicochemical Profiling
Standard single-solvent recrystallization often fails for 4,5-diamino-o-anisic acid due to either thermal degradation during prolonged heating or poor impurity rejection. Table 1 summarizes the optimal binary solvent systems based on the specific impurity profile of the crude batch.
Table 1: Solvent Systems for 4,5-Diamino-o-anisic Acid Purification
| Solvent System | Ratio (v/v) | Mechanism of Action (Causality) | Target Impurity Profile |
| Ethanol / Water | 70:30 | Thermodynamic Control: Leverages temperature-dependent solubility at the isoelectric point. Water acts as a highly polar modulator. | General polar impurities, inorganic salts, and minor oxidation products. |
| DMF / Water | 1:3 | Anti-Solvent Precipitation: DMF disrupts strong zwitterionic hydrogen bonding; water forces rapid nucleation. | Heavily degraded crude batches with high polymeric quinonediimine content. |
| Ethyl Acetate / Methanol | 90:10 | Polarity Gradient: Often used in3[3], it provides a gentle thermal environment. | Non-polar organic impurities and unreacted starting materials. |
Mechanistic Workflow
The following logic tree illustrates the critical path for the anaerobic recrystallization of oxidation-prone diaminobenzoic acids.
Fig 1. Anaerobic recrystallization workflow for oxidation-prone diaminobenzoic acids.
Detailed Experimental Protocols
Protocol A: Anaerobic Aqueous-Ethanol Recrystallization (Recommended for High Purity)
This protocol is a self-validating system designed to prevent oxidative degradation while maximizing yield through isoelectric precipitation.
-
Solvent Preparation & Degassing: Prepare a 70:30 (v/v) mixture of absolute ethanol and ultra-pure water (10 volumes relative to crude mass). Sparge the mixture with nitrogen gas for at least 30 minutes.
-
Causality: Degassed solvents are mandatory. Removing dissolved oxygen prevents the rapid, heat-accelerated oxidation of the electron-rich diaminobenzene core[2].
-
-
Antioxidant Addition: Add 0.5% (w/w relative to the crude API) of ascorbic acid or sodium dithionite to the solvent.
-
Causality: These reducing agents act as sacrificial antioxidants, neutralizing reactive oxygen species and reducing trace colored quinonediimines back to the desired diamine[2].
-
-
Dissolution: Suspend the crude 4,5-diamino-o-anisic acid in the solvent mixture. Heat the suspension to a gentle reflux (approx. 78°C) under a continuous nitrogen blanket until complete dissolution is achieved.
-
Hot Filtration: Rapidly filter the hot solution through a pre-warmed Celite pad into a nitrogen-flushed receiving flask.
-
Causality: The Celite pad captures high-molecular-weight, insoluble quinonediimine polymers that act as crystallization inhibitors.
-
-
Isoelectric Crystallization: Cool the filtrate slowly at a rate of 0.5 °C/min to 20°C. Verify the pH of the mother liquor; if it deviates from the isoelectric point (pI ~3.8), adjust dropwise with dilute acetic acid or ammonium hydroxide until maximum turbidity is observed. Continue cooling to 5°C.
-
Isolation: Collect the off-white crystals via vacuum filtration. Wash the filter cake with 2 volumes of ice-cold, degassed ethanol. Dry under vacuum at 40°C for 12 hours to constant weight.
Protocol B: DMF/Water Anti-Solvent Crystallization (For Heavily Degraded Batches)
Use this protocol when the crude material is severely oxidized (dark brown/black).
-
Dissolution: Dissolve the degraded crude in a minimum volume of N,N-Dimethylformamide (DMF) at 50°C.
-
Causality: DMF is a powerful polar aprotic solvent capable of disrupting the strong intermolecular hydrogen bonding of the zwitterionic diamino acid, allowing dissolution at lower, safer temperatures.
-
-
Decolorization: Add activated carbon (5% w/w) and stir for 15 minutes. Filter through a 0.45 µm PTFE membrane.
-
Anti-Solvent Addition: While maintaining the filtrate at 40°C, slowly add degassed, deionized water (the anti-solvent) dropwise until the cloud point is reached and sustained.
-
Aging and Isolation: Allow the suspension to age for 2 hours at room temperature to ensure complete lattice formation, then cool to 0°C. Filter, wash thoroughly with cold water to remove residual DMF, and vacuum dry.
Troubleshooting & Causality (E-E-A-T)
When deviations occur, identifying the root mechanistic cause is critical for batch recovery.
Table 2: Troubleshooting Matrix
| Observation | Mechanistic Causality | Corrective Action |
| Pink/Brown discoloration of crystals | Oxidative degradation to quinonediimines due to O₂ exposure during hot filtration or drying[2]. | Ensure strict N₂ blanket during all steps; increase ascorbic acid or sodium dithionite concentration to 1.0 wt%[2]. |
| Oiling out (Liquid-Liquid Phase Separation) | The supersaturation level is too high, and the cooling rate outpaces the nucleation kinetics. | Reduce the cooling rate to 0.2 °C/min; introduce pure seed crystals immediately upon reaching the cloud point. |
| Low recovery yield (< 60%) | High residual solubility due to protonation (pH < 2) or deprotonation (pH > 5) of the zwitterion. | Adjust mother liquor pH strictly to the isoelectric point (pI ~ 3.8) before final filtration to force precipitation. |
References
- Benchchem.Identifying and minimizing side products in 2,5-Diaminobenzene-1,4-diol reactions.
- Semantic Scholar.A Novel HPLC Method Validation Based on Analytical Techniques of Metoclopramide Benzamide Derivative.
- ACS Publications.Syntheses of Organic Solvent-Soluble Polybenzimidazole Derivatives with a Guanidinoid Structure.
Sources
Advanced Scale-Up Protocol for 4,5-Diamino-o-anisic Acid: Mechanistic Insights and Process Optimization
Introduction & Strategic Rationale
4,5-Diamino-o-anisic acid (IUPAC: 4,5-diamino-2-methoxybenzoic acid) is a high-value advanced intermediate in medicinal chemistry. It serves as the definitive building block for synthesizing 5-methoxy-6-carboxyl benzotriazole, the core pharmacophore in the dopamine antagonist and antiemetic drug [1]. The synthesis of such benzotriazole-based therapeutics relies heavily on the ultra-high purity of this diamino precursor to ensure efficient [2][3].
Scaling up the production of 4,5-diamino-o-anisic acid from bench to pilot scale presents significant chemical engineering challenges. The primary hurdles involve controlling regioselectivity during electrophilic aromatic substitution and managing the thermal hazards of nitration and catalytic hydrogenation. This application note details a field-proven, four-step synthetic workflow designed to maximize yield, safety, and purity at the pilot scale.
Mechanistic Pathway & Causality
Direct nitration of the starting material (4-amino-2-methoxybenzoic acid) is synthetically unviable. In the strongly acidic environment of a nitrating mixture, the free amine is instantly protonated to form a
The Causality of Protection: To circumvent this, the amine is first protected via N-acetylation. The resulting acetamido group (
Four-step synthetic workflow for 4,5-diamino-o-anisic acid production.
Detailed Experimental Protocols (Pilot Scale)
Phase 1: N-Acetylation (Amine Protection)
Objective: Protect the labile amine to prevent oxidation and direct subsequent nitration.
-
Reactor Preparation: Purge a 50 L glass-lined reactor with
to ensure an inert atmosphere. -
Charge: Add 5.0 kg (29.9 mol) of 4-amino-2-methoxybenzoic acid and 15.0 L of glacial acetic acid. Stir at 250 rpm until a uniform suspension is achieved.
-
Addition: Slowly add 3.5 L (37.0 mol) of acetic anhydride via an addition funnel over 1 hour.
-
Heating (Causality): Elevate the internal temperature to 60°C for 2 hours. Mild heating ensures complete conversion while strictly avoiding the formation of the di-acetylated byproduct.
-
Isolation & Self-Validation: Cool the reactor to 10°C and add 20 L of chilled DI water. The reaction is self-validating when the product precipitates cleanly as a white solid upon the addition of the anti-solvent. Filter, wash with copious amounts of water, and dry under vacuum at 50°C.
Phase 2: Electrophilic Aromatic Nitration
Objective: Regioselective introduction of the nitro group at position 5.
-
Acidic Dissolution: In a 50 L jacketed reactor, dissolve the protected intermediate in 20 L of concentrated
(98%). Cool the mixture to 0°C using a dedicated glycol chiller. -
Nitrating Mixture Preparation: In a separate, thoroughly dried vessel, prepare a mixture of 2.0 L fuming
(90%) and 2.0 L conc. . -
Controlled Addition (Causality): Add the nitrating mixture dropwise over 3 hours. The internal temperature must be maintained strictly between 0°C and 5°C. Exceeding 5°C risks dinitration and thermal runaway due to the highly exothermic nature of the reaction[4].
-
Quenching: Pour the reaction mixture over 50 kg of crushed ice under vigorous stirring to crash out the product.
-
Filtration & Self-Validation: Collect the yellow precipitate. The process self-validates when the wash filtrate pH exceeds 4.0, ensuring complete removal of residual, highly reactive sulfuric and nitric acids.
Phase 3: Alkaline Deprotection
Objective: Cleave the acetyl group to restore the primary amine.
-
Hydrolysis: Suspend the wet cake from Phase 2 in 25 L of 2M
aqueous solution. -
Reflux (Causality): Heat to 90°C for 4 hours. Alkaline conditions are chosen over acidic hydrolysis because they selectively cleave the amide bond without risking the decarboxylation of the benzoic acid moiety.
-
Acidification & Self-Validation: Cool to 20°C. Carefully adjust the pH using 6M
. The precipitation of the bright orange product at exactly pH 3.0 serves as a self-validating endpoint for successful deprotection. Filter and dry.
Phase 4: Catalytic Hydrogenation
Objective: Reduce the nitro group to yield the final diamino product.
-
Hydrogenator Setup: Charge a 50 L Hastelloy pressure reactor with the intermediate from Phase 3 and 30 L of HPLC-grade methanol.
-
Catalyst Addition (Safety Critical): Carefully add 250 g of 10% Pd/C (50% wet). Always use wet Pd/C and purge the reactor with
three times before introducing to prevent catastrophic solvent ignition. -
Reduction & Self-Validation: Pressurize with
to 3 bar and stir at 40°C. Monitor the mass flow controller for hydrogen uptake. The reaction is self-validating when pressure stabilizes (typically after 4-6 hours), indicating complete reduction of the nitro group. -
Workup: Filter the catalyst through a Celite pad under an
blanket. Concentrate the filtrate under reduced pressure to yield 4,5-diamino-o-anisic acid as an off-white powder.
Quantitative Data & Yield Optimization
To ensure reproducibility and economic viability, process parameters and yields were tracked across bench (100 g) and pilot (5 kg) scales.
| Process Step | Reagents / Catalyst | Bench Scale Yield | Pilot Scale Yield | Purity (HPLC) | Key Optimization Parameter |
| 1. Acetylation | 96.5% | 95.2% | >99.0% | Strict temp control (60°C) avoids di-acetylation. | |
| 2. Nitration | 88.0% | 85.4% | 97.5% | Addition rate must keep T < 5°C to prevent dinitration. | |
| 3. Deprotection | 94.2% | 93.8% | 98.2% | pH adjustment to exactly 3.0 maximizes precipitation. | |
| 4. Hydrogenation | 92.1% | 90.5% | >99.5% | 3 bar | |
| Overall Process | - | 73.6% | 68.9% | >99.5% | - |
Analytical Validation Standards
To guarantee the structural integrity of the final API intermediate, the following analytical parameters must be strictly met before downstream processing:
-
H NMR (DMSO-
, 400 MHz): Confirmed by the disappearance of the highly deshielded nitro-adjacent aromatic proton. The appearance of two broad singlets (~4.5 ppm and ~5.2 ppm) integrating for 4 protons confirms the presence of the two primary amines. -
LC-MS (ESI+): The expected mass-to-charge ratio (
) for is exactly 183.07. -
HPLC: Isocratic elution (Water:Acetonitrile 70:30 with 0.1% TFA), UV detection at 254 nm. The final product must exhibit a single sharp peak with an Area Under Curve (AUC) >99.5%.
References
- Title: Preparation process of alizapride hydrochloride (CN101066968B)
-
Title: Benzotriazole Source: Wikipedia URL: [Link]
-
Title: Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines Source: ACS Omega URL: [Link]
Sources
Troubleshooting & Optimization
Minimizing side reactions in 4,5-Diamino-o-anisic acid cyclization
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Minimizing Side Reactions in 4,5-Diamino-o-anisic Acid Cyclization
Executive Summary & Reaction Context
The cyclization of 4,5-diamino-o-anisic acid (4,5-diamino-2-methoxybenzoic acid) is a critical step in synthesizing benzimidazole scaffolds, often used in kinase inhibitors and anti-infectives. The core transformation involves the condensation of the ortho-diamine moiety with a carbonyl electrophile (formic acid, aldehydes, or carboxylic acids) to close the imidazole ring.
The Challenge: While the reaction appears straightforward, the electron-rich nature of the diamine and the steric/electronic influence of the ortho-methoxy group introduce specific failure modes:
-
Oxidative Degradation: o-Phenylenediamines are highly susceptible to air oxidation, forming dark quinone-diimine or azo-oligomers.
-
Incomplete Cyclization: Formation of the mono-acylated intermediate (amide) without subsequent ring closure (dehydration).
-
Demethylation: Harsh acidic conditions (e.g., uncontrolled HBr/HI generation or excessive Lewis acidity) can cleave the methoxy ether.
This guide provides a self-validating workflow to minimize these side reactions and ensure high-purity isolation.
Troubleshooting & Optimization (Q&A)
Issue 1: The reaction mixture turns dark brown/black immediately upon heating.
Diagnosis: Oxidative polymerization of the diamine starting material. Root Cause: o-Phenylenediamines readily oxidize to reactive quinonoid species in the presence of dissolved oxygen and light, especially under basic or neutral conditions before the acid catalyst takes effect.
Corrective Action:
-
Inert Atmosphere (Mandatory): Sparge all solvents with Argon or Nitrogen for 15 minutes before adding the diamine. Run the reaction under a positive pressure of inert gas.[1]
-
Acidic Stabilization: Dissolve the diamine in the acid source (e.g., formic acid or acetic acid) immediately. The protonated ammonium species are significantly more resistant to oxidation than the free base.
-
Antioxidant Additives: For aqueous or alcoholic solvents, add 0.5–1.0 mol% Sodium Metabisulfite (Na₂S₂O₅) or L-Ascorbic Acid . These act as sacrificial reductants.
Issue 2: LC-MS shows a major peak with Mass = [Product + 18].
Diagnosis: Incomplete cyclization (Mono-amide intermediate). Root Cause: The first step (acylation) is fast, but the second step (ring closure/dehydration) is the rate-determining step and requires higher activation energy or stronger dehydration conditions.
Corrective Action:
-
Increase Temperature: If refluxing in ethanol (78°C), switch to higher boiling solvents like 2-Methoxyethanol (124°C) or Diglyme .
-
Water Scavenging: The cyclization releases water. Add a chemical desiccant like Polyphosphoric Acid (PPA) or Trimethylsilyl Polyphosphate (PPSE) if the reaction is stubborn. For mild conditions, add 4Å Molecular Sieves to the reaction vessel.
-
Acid Concentration: Ensure the pH is < 2. Weak acids (like dilute acetic) may catalyze acylation but fail to drive the dehydration. Add a catalytic amount of strong mineral acid (HCl or p-TsOH).
Issue 3: Loss of the Methoxy signal in NMR (Demethylation).
Diagnosis: Ether cleavage yielding the phenol derivative. Root Cause: Use of Lewis acids (e.g., BBr₃, AlCl₃) or strong mineral acids (conc. HI, HBr) at high temperatures.
Corrective Action:
-
Avoid Halogenated Acids: Use Sulfuric acid or Methanesulfonic acid (MSA) instead of HBr/HI.
-
Temperature Control: Do not exceed 140°C if using strong mineral acids.
-
Alternative Catalyst: Use Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) as a milder alternative to PPA that minimizes ether cleavage while promoting cyclization.
Detailed Experimental Protocol
Standard Protocol: Cyclization with Formic Acid (to yield Benzimidazole-H)
Objective: Synthesize 6-methoxy-1H-benzo[d]imidazole-5-carboxylic acid with <1% oxidative impurity.
Reagents:
-
4,5-Diamino-o-anisic acid (1.0 eq)
-
Formic Acid (98%, 10-15 volumes) – Acts as solvent and reagent
-
Sodium Metabisulfite (1.0 mol%) – Antioxidant
-
5M NaOH (for workup)
Step-by-Step Workflow:
-
Inert Setup: Equip a round-bottom flask with a reflux condenser and a nitrogen inlet. Flame-dry the apparatus if strictly anhydrous conditions are required (though formic acid usually tolerates moisture).
-
Solvent Degassing: Charge Formic Acid (98%) into the flask. Sparge with Nitrogen for 10 minutes.
-
Addition: Add Sodium Metabisulfite (1 mol%). Then, add 4,5-Diamino-o-anisic acid in a single portion. Note: The solution may turn slight pink/red; deep black indicates oxidation.
-
Reaction: Heat the mixture to 100°C (Reflux) . Stir for 3–5 hours.
-
Checkpoint: Monitor by HPLC/TLC. The starting diamine (more polar) should disappear. The mono-formyl intermediate should convert to the less polar benzimidazole.
-
-
Workup (Critical for Purity):
-
Cool reaction to Room Temperature.[2]
-
Concentrate the formic acid to ~20% of original volume under reduced pressure.
-
Dilute with ice-cold water (10 volumes).
-
Slowly adjust pH to pH 4.5–5.0 using 5M NaOH. Do not go to pH > 9, as the benzimidazole N-H is acidic and may form a soluble salt, preventing precipitation.
-
-
Isolation: Filter the precipitate. Wash with cold water followed by a small amount of cold acetone (removes organic impurities).
-
Drying: Dry under vacuum at 50°C.
Data Summary: Solvent & Catalyst Selection
| Solvent System | Catalyst/Reagent | Reaction Temp | Primary Risk | Recommended For |
| Formic Acid (Neat) | None (Self-catalyzed) | 100°C | Corrosion / Handling | Standard Benzimidazole-H synthesis |
| Ethanol/Water | NaHSO₃ (Oxidant) + Aldehyde | 78°C | Incomplete Cyclization | 2-Substituted Benzimidazoles (mild) |
| PPA (Polyphosphoric Acid) | None | 140–160°C | Demethylation / Charring | Stubborn substrates / High dehydration need |
| DMF / DMAc | p-TsOH (5 mol%) | 120°C | Solvent removal difficulty | Scale-up with solubility issues |
Visualizing the Pathway & Troubleshooting Logic
The following diagram illustrates the reaction mechanism and the intervention points for minimizing side reactions.
Caption: Mechanistic pathway highlighting critical control points (blue/yellow) to prevent oxidation and demethylation (red) during cyclization.
References
-
Organic Syntheses. (1939). Benzimidazole.[2][3][4][5][6] Coll. Vol. 2, p.65. [Link]
-
ResearchGate. (2017). What is the best method for preparing benzimidazole from o-phenylenediamine?[Link]
-
National Institutes of Health (PMC). (2025). Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Trends on Synthesis of Benzimidazoles - El-Rashedy - Anti-Infective Agents [pediatria.orscience.ru]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Controlling pH for optimal stability of 4,5-Diamino-o-anisic acid
Technical Support Hub: pH Control & Stability of 4,5-Diamino-o-anisic Acid
Ticket ID: TSH-DAOA-001 Status: Active Subject: Optimization of pH for Stability, Solubility, and Handling Assigned Scientist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary
4,5-Diamino-o-anisic acid (4,5-diamino-2-methoxybenzoic acid) presents a classic "stability-solubility paradox" common to electron-rich zwitterions. Its stability is governed by the oxidation potential of the ortho-diamine moiety, while its solubility is dictated by the isoelectric point (pI) of the amphoteric core.
The Golden Rule:
-
Maximum Stability: pH < 3.0 (Acidic, protonated amines).
-
Minimum Solubility (Precipitation): pH 4.8 – 5.2 (Isoelectric region).
-
Maximum Instability (Oxidation): pH > 7.0 (Free amines + Oxygen).
Module 1: The Stability-Solubility Matrix
To handle this compound successfully, you must understand the relationship between pH, molecular charge, and degradation risk.
| pH Range | Dominant Species | Charge State | Stability Profile | Solubility |
| < 3.0 | Ammonium Carboxylic Acid | Cationic ( | High. Protonation of amines prevents oxidation.[1] | High. Forms soluble acid salts (e.g., Hydrochloride). |
| 4.8 – 5.2 | Zwitterion | Neutral ( | Moderate. Free amines begin to form; oxidation risk increases.[1] | Lowest. Molecules aggregate and precipitate (Isoelectric Point). |
| > 7.0 | Aminobenzoate | Anionic ( | Critical. Electron-rich free amines rapidly oxidize to quinones/azines.[1] | High. Forms soluble alkali salts (e.g., Sodium salt). |
Visualizing the Mechanism
The following diagram illustrates the chemical fate of the molecule across the pH spectrum.
Figure 1: The pH-dependent speciation and stability profile of 4,5-diamino-o-anisic acid.[1]
Module 2: Troubleshooting Guide
Use this decision tree to resolve common laboratory issues.
Issue 1: Solution Discoloration (Red/Brown/Black)
Diagnosis: Oxidative degradation. The ortho-diamine motif has oxidized to form quinone-imines or azo-linkages.[1]
-
Cause: Exposure to air at pH > 4.
-
Corrective Action:
-
Immediate Acidification: Lower pH to < 2 using degassed 1M HCl. This stops further oxidation but cannot reverse polymerization.
-
Reduction (Rescue): If the solution is only light pink, add a reducing agent (Sodium Ascorbate or Sodium Metabisulfite, 1-2 eq) to revert quinone intermediates.
-
Prevention: Always use degassed solvents (sparged with Argon/Nitrogen) and keep the headspace inert.
-
Issue 2: Unexpected Precipitation
Diagnosis: Isoelectric focusing.
-
Cause: The solution pH has drifted into the isoelectric range (pH 4.8 – 5.2).
-
Corrective Action:
Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for stability and solubility issues.
Module 3: Standard Operating Protocols (SOPs)
Protocol A: Preparation of a Stable Stock Solution
Objective: Create a stable liquid formulation for HPLC or reaction use.
-
Degas Solvent: Sparge 0.1 M HCl with Nitrogen or Argon for 15 minutes.
-
Dissolution: Add 4,5-diamino-o-anisic acid powder to the degassed acid.
-
Note: The solution should be clear and colorless to pale yellow.
-
-
Storage: Store at 4°C in an amber vial with a tight septum.
-
Shelf Life: ~1 week under argon.
-
Protocol B: Isolation via Isoelectric Precipitation
Objective: Isolate the solid from a reaction mixture (e.g., after hydrogenation).[6][7]
-
Inert Environment: Maintain a Nitrogen blanket over the reaction vessel.
-
Filtration: Filter the catalyst (e.g., Pd/C) under inert conditions.
-
pH Adjustment:
-
Crystallization:
-
Stir the resulting suspension at room temperature for 30 mins.
-
Cool to 5°C for 30 mins.
-
-
Collection: Filter the grey/white solid and wash with ice-cold, degassed water. Dry in a vacuum oven at 55°C.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my product turn purple on the filter paper? A: This is "surface oxidation." The wet filter cake has a high surface area exposed to air. As the solvent evaporates, the local pH may shift, and oxygen attacks the amines.
-
Fix: Wash the cake with a volatile solvent (like degassed DCM or ether) to remove water quickly, and transfer immediately to a vacuum desiccator/oven.
Q2: Can I use this compound in basic conditions (Suzuki coupling, etc.)? A: Yes, but you must be strictly anaerobic.
-
Protocol: Degas all buffers/solvents before adding the 4,5-diamino-o-anisic acid.[1] Add a sacrificial antioxidant like sodium ascorbate if the reaction tolerates it.
Q3: What is the exact pKa? A: While experimental values vary by derivative, the carboxylic acid pKa is approximately 4.0–4.2 . The conjugate acid of the first amine (anilinium) has a pKa around 4.5–5.0 . This overlap creates the precipitation window at pH ~5.
References
-
Synthesis and Isolation: "2-Amino-4,5-dimethoxybenzoic acid synthesis." ChemicalBook. Accessed March 3, 2026. Link
- Relevance: Defines the isolation pH of 5.
-
General Stability of Ortho-Diamines: "Safety Data Sheet: o-Phenylenediamine." Fisher Scientific. Accessed March 3, 2026. Link
-
Relevance: Establishes the air-sensitivity and oxidation risks of the ortho-diamine core.[1]
-
-
Acidity Constants: "pKa values for benzoic acid and substituted derivatives." Oxford Reference. Accessed March 3, 2026. Link
- Relevance: Provides the baseline pKa values for benzoic acid (4.2) and amino-benzoic acids to support the isoelectric point theory.
-
BenchChem Technical Guide: "Application Notes and Protocols for the Purification of 4-Amino-5-iodo-2-methoxybenzoic Acid." BenchChem.[8][9] Accessed March 3, 2026. Link
- Relevance: Confirms the pH adjustment protocols for methoxy-amino-benzoic acid deriv
Sources
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-Amino-4,5-dimethoxybenzoic acid | 5653-40-7 [chemicalbook.com]
- 7. 2-Amino-4,5-dimethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC method development for 4,5-Diamino-o-anisic acid analysis
This guide outlines a comprehensive, evidence-based approach to developing an HPLC method for 4,5-Diamino-o-anisic acid (4,5-Diamino-2-methoxybenzoic acid). This molecule presents a "perfect storm" of chromatographic challenges: it is highly polar, zwitterionic, and prone to rapid oxidative degradation due to the ortho-diamine functionality.
The following protocols prioritize robustness and scientific integrity , moving beyond generic "cookbook" recipes to explain the why behind every parameter.
Introduction & Chemical Context
4,5-Diamino-o-anisic acid is a critical intermediate, often encountered in the synthesis of benzamide-based pharmaceuticals. Its analysis is complicated by three physicochemical factors:
-
Zwitterionic Nature: It contains a basic ortho-diamine moiety and an acidic carboxyl group. Depending on pH, it can exist as a cation, anion, or zwitterion, making retention on standard C18 columns difficult.
-
High Polarity: The presence of three polar functional groups (-NH₂, -NH₂, -COOH) and a methoxy group significantly reduces logP, leading to elution in the void volume (t₀) on reversed-phase columns.
-
Oxidative Instability: Ortho-diamines are highly susceptible to oxidation, forming quinoidal species or cyclic benzimidazoles, which appear as "ghost peaks" or cause severe tailing.
Chemical Profile[2][3][4][5][6][7][8][9][10]
-
IUPAC Name: 4,5-diamino-2-methoxybenzoic acid
-
Core Structure: Benzoic acid ring with a methoxy group at C2 and amino groups at C4 and C5.
-
Predicted pKa values:
-
COOH: ~3.5 – 4.0[1]
-
NH₂ (1): ~3.0 – 3.5 (suppressed by electron-withdrawing COOH)
-
NH₂ (2): ~4.5 – 5.0
-
Method Development Strategy (Decision Matrix)
The choice of stationary phase is the single most critical decision. Standard C18 is generally unsuitable without ion-pairing reagents. The following decision tree illustrates the logical selection process based on available instrumentation and sensitivity needs.
Figure 1: Decision matrix for selecting the optimal stationary phase based on detection mode and reagent constraints.
Comparative Analysis of Methodologies
This section objectively compares the three primary approaches derived from the decision matrix.
Table 1: Performance Comparison of Stationary Phases
| Feature | Method A: Ion-Pair RP-HPLC | Method B: Fluorophenyl (PFP) | Method C: HILIC |
| Column Type | C18 (End-capped, Base Deactivated) | Pentafluorophenyl (PFP) | Amide or Zwitterionic (ZIC-HILIC) |
| Mechanism | Hydrophobic + Ion-Pairing (Cation Exchange) | Hydrophobic + Pi-Pi + H-Bonding | Hydrophilic Partitioning |
| Retention | High (Adjustable by IP conc.) | Moderate (Specific to aromatics) | High (Elutes late) |
| Peak Shape | Excellent (IP masks silanols) | Good (can tail if silanols active) | Good (requires high buffer conc.) |
| MS Compatible | No (Non-volatile salts) | Yes | Yes (Best sensitivity) |
| Equilibration | Slow (Column "memory" effects) | Fast | Slow (Water layer formation) |
| Verdict | Best for QC/Purity Assays | Best for Impurity Profiling | Best for Trace Analysis |
Detailed Experimental Protocols
Method A: Ion-Pair Reversed-Phase (Recommended for QC)
This method uses sodium octanesulfonate (SOS) to form a neutral ion-pair with the protonated amine groups, allowing retention on a hydrophobic C18 phase.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 20 mM Potassium Phosphate (pH 2.5) + 5 mM Sodium Octanesulfonate + 0.1% Triethylamine (TEA).
-
Note: pH 2.5 ensures the carboxyl group is protonated (neutral) and amines are protonated (positive), facilitating ion-pairing.
-
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 230 nm (primary) and 280 nm (secondary).
-
Sample Diluent: Mobile Phase A containing 0.1% Ascorbic Acid (Critical for stability).
Gradient Profile:
| Time (min) | % Mobile Phase B | Comments |
|---|---|---|
| 0.0 | 5 | Initial Hold for polar retention |
| 15.0 | 40 | Linear ramp to elute impurities |
| 15.1 | 5 | Return to initial |
| 20.0 | 5 | Re-equilibration |
Method C: HILIC (Recommended for LC-MS)
HILIC is superior for MS detection because the high organic content enhances ionization efficiency.
-
Column: Waters XBridge Amide or Merck SeQuant ZIC-HILIC.
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Mode: Isocratic or Gradient (High Organic Start).
-
Typical Start: 90% B / 10% A.
-
Elution: Ramp down to 60% B.
-
-
Mass Spec Settings: ESI Positive Mode. Monitor [M+H]⁺ (approx. m/z 183).
Critical Workflow: Sample Preparation & Stability
The ortho-diamine motif is the weak link. Without stabilization, 4,5-diamino-o-anisic acid will degrade during the autosampler run, leading to false "impurity" failures.
Figure 2: Sample preparation workflow emphasizing oxidative stabilization.
Protocol for Stabilizer Cocktail:
-
Prepare the diluent solvent (e.g., Water/ACN 90:10).
-
Add Ascorbic Acid to a concentration of 1 mg/mL (0.1%). This acts as a sacrificial antioxidant.
-
Optionally add EDTA (0.05%) to chelate trace metal ions from glassware, which catalyze amine oxidation.
-
Validation Check: Inject the standard at T=0 and T=24 hours. The peak area should not decrease by >2%.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting / Shoulder | pH mismatch or Sample Solvent Strength | Ensure Sample Diluent matches Mobile Phase A. Adjust pH to < 2.5 to fully protonate amines. |
| Fronting Peak | Column Overload | Reduce injection volume (e.g., from 10 µL to 2 µL). High polarity causes solubility issues in organic gradients. |
| Ghost Peaks | Oxidation of Amine | Freshly prepare samples. Verify Ascorbic Acid presence.[3] Check autosampler temperature (keep at 4°C). |
| Retention Time Drift | Ion-Pair Equilibrium | Ion-pair reagents require long equilibration. Flush column with 20-30 column volumes before starting run. |
References
-
Separation of Aminobenzoic Acid Isomers. SIELC Technologies. Describes the use of mixed-mode chromatography for separating isomers of aminobenzoic acid, relevant for understanding zwitterionic retention mechanisms.
-
pKa Values in Organic Chemistry. Master Organic Chemistry. Provides foundational data on acidity constants for benzoic acid derivatives and anilines to predict ionization states.
-
HILIC Method Development. Chromatography Online. Detailed guide on Hydrophilic Interaction Liquid Chromatography for polar, basic compounds compatible with MS detection.
-
Analysis of Carcinogenic Aromatic Amines. Waters Corporation. Application note detailing the separation of aromatic amines using UPLC, providing context for detection limits and column choices.
Sources
A Predictive Guide to the Mass Spectrometry Fragmentation of 4,5-Diamino-o-anisic Acid: A Comparative Analysis for Researchers
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel small molecules is paramount for structural elucidation and metabolic profiling. This guide provides a detailed, predictive analysis of the fragmentation patterns of 4,5-Diamino-o-anisic acid, a compound of interest due to its structural motifs commonly found in pharmacologically active molecules. In the absence of direct, published spectra for this specific molecule, this guide leverages established fragmentation principles of analogous compounds to build a robust predictive model. We will compare its expected fragmentation with that of related isomers and substructures, offering a framework for researchers to interpret their own experimental data.
The Rationale: Predicting Fragmentation from Chemical Structure
The structure of 4,5-Diamino-o-anisic acid (Molecular Weight: 182.18 g/mol ) incorporates several key functional groups that will dictate its fragmentation in a mass spectrometer: a carboxylic acid, a methoxy group, and two amino groups on a benzene ring. The relative positions of these groups, particularly the ortho arrangement of the methoxy and carboxylic acid and the adjacent amino groups, are expected to produce a unique fragmentation fingerprint.
Based on the Nitrogen Rule, a neutral organic compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[1] However, with two nitrogen atoms, 4,5-Diamino-o-anisic acid has an even nominal molecular weight (182), and its protonated molecule ([M+H]⁺) will have an odd mass-to-charge ratio (m/z 183).
Predicted Fragmentation Pathways of 4,5-Diamino-o-anisic Acid
Under positive mode Electrospray Ionization (ESI), the primary ion observed will be the protonated molecule, [M+H]⁺ at m/z 183. Collision-Induced Dissociation (CID) of this precursor ion is predicted to initiate several fragmentation cascades.
Primary Fragmentation Pathways:
-
Loss of Water (H₂O): The ortho relationship between the carboxylic acid and the methoxy group, along with the presence of adjacent amino groups, provides multiple opportunities for the facile loss of a water molecule (18 Da). This is a common fragmentation pathway for compounds with accessible protons and lone pairs. The resulting fragment ion would be observed at m/z 165 .
-
Loss of Carbon Monoxide (CO): Following or preceding the loss of water, the carboxylic acid can undergo decarboxylation with the loss of carbon monoxide (28 Da). This would lead to a fragment at m/z 155 from the parent ion, or more likely, from the water-loss fragment to produce an ion at m/z 137 .
-
Loss of a Methyl Radical (•CH₃): The methoxy group can undergo cleavage to lose a methyl radical (15 Da), a common pathway for aryl ethers.[2] This would generate a fragment ion at m/z 168 .
-
Loss of Formaldehyde (CH₂O): A rearrangement involving the methoxy group can also lead to the neutral loss of formaldehyde (30 Da), resulting in a fragment at m/z 153 .
-
Loss of Ammonia (NH₃): The amino groups can be eliminated as ammonia (17 Da), which would produce a fragment at m/z 166 .
The interplay of these initial losses will generate a complex MS/MS spectrum. The relative abundance of these fragment ions will be dependent on the collision energy and the specific instrumentation used.
Proposed Fragmentation Diagram
Caption: Proposed primary fragmentation pathways for protonated 4,5-Diamino-o-anisic acid.
Comparative Fragmentation Analysis
To add confidence to our predictions, we will compare the expected fragmentation of 4,5-Diamino-o-anisic acid with that of structurally similar compounds.
| Compound | Key Structural Features | Known/Expected Fragmentation Patterns | Reference |
| p-Anisic Acid | Carboxylic acid and methoxy group in para position. | Loss of •CH₃ from the methoxy group; loss of H₂O and CO from the carboxylic acid. The para position prevents direct interaction between the functional groups. | [3][4] |
| 3-Aminobenzoic Acid | Carboxylic acid and a single amino group in meta position. | Undergoes decarboxylation (loss of CO₂). The amino group influences the stability of the resulting ions. | [5] |
| Anthranilic Acid (2-Aminobenzoic Acid) | Carboxylic acid and amino group in ortho position. | Exhibits a strong ortho effect, leading to a facile loss of water. Decarboxylation is also observed.[6] | [6] |
| 3,4-Diaminobenzoic Acid | Two adjacent amino groups and a carboxylic acid. | Expected to show losses of NH₃ and CO₂. The adjacent amino groups may facilitate unique cyclization reactions upon fragmentation. | N/A |
The key differentiator for 4,5-Diamino-o-anisic acid is the combination of the ortho methoxy-carboxyl arrangement and the vicinal diamino substituents. The ortho effect seen in anthranilic acid, which promotes water loss, is likely to be a dominant feature.[6] However, the electron-donating amino groups will influence the protonation site and the stability of the subsequent fragment ions, potentially altering the branching ratios of the fragmentation pathways compared to simpler aminobenzoic or anisic acids.
Experimental Protocol for Mass Spectrometric Analysis
This section provides a detailed methodology for acquiring high-quality mass spectra of 4,5-Diamino-o-anisic acid.
A. Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of 4,5-Diamino-o-anisic acid in a suitable solvent such as methanol or a mixture of water and methanol.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a mobile phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The addition of formic acid is crucial for promoting protonation in positive ion mode.[7]
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape of this polar aromatic compound.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical starting condition would be 5% B, ramping to 95% B over 5-10 minutes to elute the analyte and wash the column.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
C. Mass Spectrometry Conditions
-
Mass Spectrometer: A tandem mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument equipped with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan: Acquire full scan data from m/z 50-500 to identify the protonated molecular ion ([M+H]⁺ at m/z 183).
-
MS/MS (Tandem MS): Perform product ion scans on the precursor ion at m/z 183.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: A stepped collision energy approach (e.g., 10, 20, and 40 eV) is recommended to observe both low-energy (stable fragments) and high-energy (more extensive fragmentation) dissociation products.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for the LC-MS/MS analysis of 4,5-Diamino-o-anisic acid.
Conclusion and Outlook
This guide provides a theoretically grounded prediction of the mass spectrometric fragmentation patterns of 4,5-Diamino-o-anisic acid. By understanding the characteristic neutral losses (H₂O, CO, •CH₃, CH₂O, NH₃) and comparing them to the behavior of similar molecules, researchers can more confidently interpret their own data. The provided experimental protocol offers a robust starting point for method development. Future work, including high-resolution mass spectrometry and isotopic labeling studies, would be invaluable in confirming these predicted pathways and providing a definitive fragmentation map for this compound.
References
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
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Scribd. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]
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JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
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ECHIMICA. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I [Video]. YouTube. Retrieved from [Link]
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V. G. Voinov, et al. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. Retrieved from [Link]
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de Souza, L. M., et al. (2020). Dereplication of Ambuic Acid Derivatives from the Marine-Derived Fungus Pestalotiopsis sp. via LC-MS/MS-Based Molecular Networking. Journal of the Brazilian Chemical Society, 31(9), 1895-1903. Retrieved from [Link]
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Valadbeigi, Y., & Causon, T. J. (2023). Mechanism of formation and ion mobility separation of protomers and deprotomers of diaminobenzoic acids and aminophthalic acids. Analyst, 148(16), 3844-3852. Retrieved from [Link]
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Harvey, D. J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. Journal of the American Society for Mass Spectrometry, 11(10), 900-915. Retrieved from [Link]
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Pathmasiri, W., et al. (2012). Competitive homolytic and heterolytic decomposition pathways of gas-phase negative ions generated from aminobenzoate esters. Journal of the American Society for Mass Spectrometry, 23(8), 1347-1355. Retrieved from [Link]
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Vékey, K., & Drahos, L. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. Retrieved from [Link]
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Liu, Y., et al. (2012). Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine. Journal of Chromatography B, 903, 118-126. Retrieved from [Link]
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Prasain, J. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. [PowerPoint slides]. Retrieved from [Link]
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mzCloud. (2016, October 11). 4-Anisic acid. Retrieved from [Link]
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Wikipedia. (n.d.). p-Anisic acid. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4,5-Diamino-o-anisic Acid and 3,4-Diaminobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry and polymer science, aromatic diamines are fundamental building blocks. Their reactivity, governed by the subtle interplay of electronic and steric effects, dictates their utility in the synthesis of a myriad of complex molecules, from high-performance polymers to pharmacologically active compounds. This guide provides an in-depth comparison of the reactivity of two structurally related o-phenylenediamines: 4,5-Diamino-o-anisic acid and 3,4-Diaminobenzoic acid.
While both molecules share the o-phenylenediamine and benzoic acid moieties, the presence of a methoxy group in 4,5-Diamino-o-anisic acid introduces significant electronic and steric differences that modulate the nucleophilicity of the amino groups and the overall reactivity of the molecule. This comparison will delve into the theoretical underpinnings of their reactivity, supported by established principles of physical organic chemistry, and propose experimental frameworks for their practical evaluation.
Molecular Structures and Key Differentiating Features
The core difference between the two molecules lies in the presence and position of the methoxy (-OCH₃) group on the benzene ring.
| Compound | Structure | Key Features |
| 4,5-Diamino-o-anisic acid | ![]() | - ortho-Methoxy group relative to the carboxylic acid.- Methoxy group is para to one amino group and meta to the other. |
| 3,4-Diaminobenzoic acid | ![]() | - Unsubstituted at the positions ortho to the carboxylic acid.- Carboxylic acid is para to one amino group and meta to the other. |
Theoretical Analysis of Reactivity
The reactivity of these diamines in common reactions, such as condensations with dicarbonyl compounds to form heterocycles (e.g., benzimidazoles, quinoxalines) or in polymerization reactions, is primarily dictated by the nucleophilicity of the two amino groups. This nucleophilicity is, in turn, influenced by the electronic effects of the substituents on the aromatic ring.
Electronic Effects of Substituents
-
Carboxylic Acid Group (-COOH): The carboxylic acid group is a strong electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects.[1][2] This deactivates the aromatic ring towards electrophilic substitution and reduces the electron density on the ring, thereby decreasing the nucleophilicity of the amino groups.[3]
-
Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the high electronegativity of the oxygen atom. However, it is a strong electron-donating group (EDG) by resonance (+R or +M) due to the delocalization of the oxygen lone pair electrons into the aromatic ring.[4][5] In most cases, the resonance effect of the methoxy group dominates, leading to an overall increase in electron density on the aromatic ring, particularly at the ortho and para positions.[4]
Comparative Reactivity: A Tale of Two Molecules
1. Nucleophilicity of the Amino Groups:
-
3,4-Diaminobenzoic acid: The two amino groups are deactivated by the electron-withdrawing carboxylic acid group. The amino group at the 4-position (para to -COOH) is more strongly deactivated due to the resonance effect of the carboxyl group.
-
4,5-Diamino-o-anisic acid: The situation is more complex.
-
The electron-donating methoxy group at the 2-position will increase the electron density of the ring through its +R effect.
-
The amino group at the 5-position is para to the methoxy group and will experience a significant increase in electron density, making it more nucleophilic.
-
The amino group at the 4-position is meta to the methoxy group and will be less affected by its resonance donation but will still be influenced by its inductive withdrawal.
-
Simultaneously, both amino groups are deactivated by the electron-withdrawing carboxylic acid.
-
Overall, it is predicted that the amino groups of 4,5-Diamino-o-anisic acid, particularly the one at the 5-position, will be more nucleophilic than the amino groups of 3,4-Diaminobenzoic acid. This is because the strong electron-donating resonance effect of the methoxy group is expected to counteract the deactivating effect of the carboxylic acid more effectively than in the unsubstituted analogue.
2. The "Ortho Effect":
The presence of the methoxy group ortho to the carboxylic acid in 4,5-Diamino-o-anisic acid introduces a steric component known as the "ortho effect."[6][7] This steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, which in turn can:
-
Increase the acidity of the carboxylic acid: By disrupting the resonance between the carboxyl group and the aromatic ring, the carboxylate anion is stabilized.[7]
-
Influence the reactivity of the adjacent amino group: The steric bulk of the methoxy group may hinder the approach of reactants to the amino group at the 4-position.
The following diagram illustrates the key electronic effects in both molecules.
Caption: Electronic effects influencing the reactivity of the two diamines.
Experimental Validation: A Proposed Comparative Study
To empirically validate the theoretical predictions, a comparative study of the two diamines in a well-established reaction for o-phenylenediamines is proposed. The synthesis of a benzimidazole derivative via the Phillips condensation reaction is an excellent model system.
Proposed Reaction: Phillips Condensation
Caption: General workflow for the Phillips condensation reaction.
Experimental Protocol
Objective: To compare the reaction rates and yields of 4,5-Diamino-o-anisic acid and 3,4-Diaminobenzoic acid in the synthesis of the corresponding benzimidazole derivatives.
Materials:
-
4,5-Diamino-o-anisic acid
-
3,4-Diaminobenzoic acid[8]
-
Acetic Acid (glacial)
-
Polyphosphoric Acid (PPA)
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, place equimolar amounts of either 4,5-Diamino-o-anisic acid or 3,4-Diaminobenzoic acid and a slight excess of glacial acetic acid.
-
Reaction Medium: To each flask, add an equal volume of polyphosphoric acid as the reaction medium and catalyst.
-
Reaction Conditions: Heat both reaction mixtures to the same temperature (e.g., 150 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction over time by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: After a set reaction time (or upon completion), cool the reaction mixtures and pour them into ice-water to precipitate the product.
-
Isolation and Purification: Filter the precipitate, wash with water until neutral, and then with cold methanol. Dry the crude product under vacuum. Further purification can be achieved by recrystallization.
-
Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures. Calculate the yield for each reaction.
Expected Outcomes and Data Presentation
Based on the theoretical analysis, it is hypothesized that the reaction with 4,5-Diamino-o-anisic acid will proceed at a faster rate and potentially give a higher yield under the same reaction conditions due to the enhanced nucleophilicity of its amino groups.
Table of Predicted and Experimental Results:
| Aromatic Diamine | Predicted Reactivity | Reaction Time (h) | Yield (%) | ¹H NMR Data of Product |
| 4,5-Diamino-o-anisic acid | Higher | (Experimental Value) | (Experimental Value) | (Experimental Data) |
| 3,4-Diaminobenzoic acid | Lower | (Experimental Value) | (Experimental Value) | (Experimental Data)[2][8][9] |
Applications and Implications for Researchers
The choice between these two diamines will depend on the specific synthetic target and desired reaction kinetics.
-
3,4-Diaminobenzoic acid is a well-established and commercially available monomer used in the synthesis of polybenzimidazoles (PBIs), which are high-performance polymers with excellent thermal and chemical stability.[10] Its predictable reactivity makes it a reliable building block.
-
4,5-Diamino-o-anisic acid , with its potentially higher reactivity, could be advantageous in situations where milder reaction conditions are required or when synthesizing derivatives where the electronic properties of the methoxy group are desired in the final product. The methoxy group can also serve as a handle for further chemical modifications.
Conclusion
References
-
CK-12 Foundation. Chemical Reactions of Carboxylic Acids. [Link]
-
ResearchGate. 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. [Link]
-
ResearchGate. Synthesis of Polybenzimidazoles. [Link]
-
SpectraBase. 3,4-Diaminobenzoic acid. [Link]
-
PubMed. Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. [Link]
-
Semantic Scholar. C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. [Link]
-
Quora. Why do electron withdrawing groups increase the acidity of carboxylic acids? [Link]
-
Organic Chemistry Data. 5. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. [Link]
-
ResearchGate. Reaction of ortho-phenylenediamine with various 1,2-diketones in the presence of PSA. [Link]
-
PubChem. 3,4-Diaminobenzoic acid. [Link]
-
BYJU'S. Ortho Effect. [Link]
-
ResearchGate. Reactions of 3-Substituted Chromones with ortho-Phenylenediamine. [Link]
-
Wikipedia. Ortho effect. [Link]
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Validation and Comparison of Synthetic Pathways for 4,5-Diamino-o-anisic Acid Analogs
Executive Summary
4,5-Diamino-o-anisic acid (4,5-diamino-2-methoxybenzoic acid) and its ester analogs are critical building blocks in the synthesis of highly selective 5-HT4 receptor agonists, such as prucalopride and related benzamide derivatives[1][2]. The integrity of the final Active Pharmaceutical Ingredient (API) relies heavily on the purity of this diamino intermediate[3]. This guide provides an objective comparison of the leading synthetic pathways used to reduce the precursor, 4-amino-5-nitro-o-anisic acid, evaluating them across yield, scalability, and ICH Q3D compliance.
Mechanistic Pathway Overview
The reduction of the nitro group in the presence of an existing aromatic amine and a carboxylic acid/ester requires high chemoselectivity. The transformation proceeds through nitroso and hydroxylamine intermediates before yielding the final diamino product.
Figure 1: Stepwise reduction mechanism of 4-amino-5-nitro-o-anisic acid.
Comparative Analysis of Synthetic Pathways
To synthesize 4,5-diamino-o-anisic acid analogs, four primary reduction methodologies are typically evaluated in process chemistry.
Method A: Catalytic Hydrogenation (Pd/C, H2)
Utilizing Palladium on Carbon (Pd/C) with hydrogen gas is the industry standard for API synthesis. It offers exceptional atom economy and avoids heavy metal residues, aligning perfectly with ICH Q3D guidelines for elemental impurities.
Method B: Catalytic Transfer Hydrogenation (Pd/C, Ammonium Formate)
This method replaces hazardous hydrogen gas with a chemical hydrogen donor (ammonium formate). It is highly effective for bench-scale synthesis and avoids the need for specialized high-pressure hydrogenation reactors, though gas evolution limits its maximum scale.
Method C: Stannous Chloride Reduction (SnCl2·2H2O)
A traditional approach that provides robust conversion. However, the generation of stoichiometric tin waste makes it environmentally unfavorable (high E-factor) and poses severe challenges for downstream API purification.
Method D: Béchamp Reduction (Fe/NH4Cl)
An economical, industrial-scale alternative using iron powder. While significantly cheaper than Pd/C, the heterogeneous nature of the reaction often leads to product occlusion within the iron oxide sludge, reducing isolated yields.
Quantitative Data Comparison
| Parameter | Method A (Pd/C, H2) | Method B (Transfer Hyd.) | Method C (SnCl2) | Method D (Fe/NH4Cl) |
| Typical Yield (%) | 92 - 96% | 85 - 89% | 75 - 82% | 80 - 85% |
| Reaction Time (h) | 4 - 6 | 2 - 3 | 8 - 12 | 6 - 8 |
| ICH Q3D Compliance | Excellent (Trace Pd easily removed) | Excellent | Poor (High Sn residue risk) | Moderate (Fe residue) |
| Scalability | High (Requires pressure vessels) | Moderate (Gas evolution limits scale) | Low | High |
| E-Factor (Waste) | Low | Medium | Very High | High |
Self-Validating Experimental Protocols
Protocol 1: Catalytic Hydrogenation (Method A)
Causality Focus: The resulting diamino product is highly susceptible to air oxidation, rapidly turning dark brown upon exposure. This protocol incorporates strict inert atmosphere controls and low-temperature processing to prevent product degradation.
Step-by-Step Methodology:
-
Preparation: Charge a high-pressure reactor with 4-amino-5-nitro-o-anisic acid (1.0 eq) and anhydrous methanol (10 volumes).
-
Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight). Causality: Wet the catalyst with a small amount of water or toluene prior to addition to mitigate pyrophoric risks associated with dry Pd/C interacting with methanol vapors.
-
Purging: Purge the vessel with Nitrogen (3 cycles), followed by Hydrogen (3 cycles) to ensure a strictly anaerobic environment.
-
Reaction: Pressurize to 40 psi with H2 and stir at 25°C. Validation Check: Monitor hydrogen uptake. The reaction is complete when pressure stabilizes and HPLC analysis (254 nm) shows starting material < 0.1% (typically 4-6 hours).
-
Filtration: Vent H2 and purge with N2. Filter the mixture through a pad of Celite under a continuous blanket of nitrogen. Causality: Removing the catalyst under N2 prevents the Pd/C from catalyzing the oxidation of the newly formed diamine in the presence of atmospheric oxygen.
-
Isolation: Proceed immediately to the downstream workflow (See Figure 2).
Protocol 2: Catalytic Transfer Hydrogenation (Method B)
Causality Focus: Ammonium formate decomposes into NH3, CO2, and H2. Controlling the rate of formate addition is critical to prevent excessive gas evolution and reaction stalling.
Step-by-Step Methodology:
-
Preparation: Dissolve 4-amino-5-nitro-o-anisic acid (1.0 eq) in ethanol (15 volumes) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under a nitrogen atmosphere.
-
Donor Addition: Add ammonium formate (5.0 eq) in small portions over 30 minutes at room temperature. Causality: Portion-wise addition controls the exothermic decomposition and prevents the reaction mixture from foaming over.
-
Heating: Gradually heat the mixture to 60°C. Validation Check: Monitor by TLC (DCM:MeOH 9:1). Complete consumption of the yellow nitro compound indicates reaction completion (typically 2 hours).
-
Workup: Cool to room temperature, filter through Celite, and concentrate the filtrate. Partition between ethyl acetate and water to remove residual formate salts.
Downstream Processing Workflow
Figure 2: Optimized downstream processing workflow for catalytic hydrogenation.
Conclusion & Recommendations
For the synthesis of 4,5-diamino-o-anisic acid analogs, Catalytic Hydrogenation (Method A) remains the superior choice for clinical and commercial manufacturing due to its high yield, excellent impurity profile, and low environmental impact. While transfer hydrogenation serves as an excellent bench-scale alternative, metal-mediated reductions (SnCl2, Fe) should be phased out of modern API workflows due to stringent heavy metal regulations and challenging purification requirements.
References
-
BOC Sciences. "CAS 59338-85-1 Methyl 4,5-diamino-o-anisate". BOC Sciences.
-
Sigma-Aldrich. "Diamino acid". Sigma-Aldrich Chemistry & Synthesis.[3]
-
World Intellectual Property Organization. "WO2012115479A2 - Diaminopyrimidine derivatives and processes for the preparation thereof". Google Patents.[1]
-
ResearchGate. "A portable solid-contact potentiometric sensor based on zeolite-carbon paste for assay of prucalopride succinate in tablet dosage form". ResearchGate.[2]
Sources
Comprehensive Comparison Guide: Reference Standards for 4,5-Diamino-2-methoxybenzoic Acid
As a Senior Application Scientist, I frequently encounter chromatographic challenges when profiling highly polar, multi-functional impurities in active pharmaceutical ingredients (APIs). 4,5-Diamino-2-methoxybenzoic acid (CAS 59338-91-9) is a prime example. Functioning as a critical building block and a process-related impurity in the synthesis of benzotriazole-based dopamine D2 receptor antagonists like Alizapride [1], this amphoteric compound requires rigorous analytical control.
This guide objectively compares reference standard grades and provides a field-proven, self-validating methodology for its quantification.
Mechanistic Role & Synthesis Pathway
To understand the analytical requirements for 4,5-Diamino-2-methoxybenzoic acid, we must first examine its causality within the synthetic pathway. The compound is generated via the catalytic reduction of 4-amino-2-methoxy-5-nitrobenzoic acid. Due to the proximity of its tandem amino groups, it is highly reactive. Upon reacting with sodium nitrite and hydrochloric acid, it undergoes diazotization and cyclizes to form 6-methoxy-1H-benzotriazole-5-carboxylic acid (Alizapride Impurity A). This intermediate is subsequently amidated to yield the final Alizapride API [2].
Incomplete cyclization or hydrolytic degradation leaves residual 4,5-Diamino-2-methoxybenzoic acid in the drug substance, necessitating highly specific reference standards for GMP batch release.
Fig 1: Synthesis of Alizapride highlighting 4,5-Diamino-2-methoxybenzoic acid as an intermediate.
Comparative Analysis of Reference Standards
Selecting the correct reference standard grade is a balance of regulatory compliance and analytical utility. Table 1 compares the available grades based on their performance, certification, and intended application.
Table 1: Comparison of 4,5-Diamino-2-methoxybenzoic Acid Reference Standards
| Standard Grade | Typical Purity | Certification | Best Application | Causality / Rationale |
| Pharmacopeial Traceable | ≥ 99.0% | ISO 17034, ISO/IEC 17025 | GMP Batch Release & QC | Ensures regulatory compliance; rigorous mass balance and qNMR validation guarantee absolute purity for quantitative assays. |
| Analytical/Research Grade | ≥ 98.0% | ISO 9001 | Method Development | Cost-effective for establishing retention times, optimizing mobile phase gradients, and stress testing. |
| Stable Isotope-Labeled (SIL) | ≥ 98.0% (Isotopic >99%) | ISO 17034 | LC-MS/MS Bioanalysis | Co-elutes exactly with the analyte, correcting for matrix effects and ion suppression in complex biological or formulated samples. |
Experimental Protocol: Stability-Indicating HPLC-UV Method
Quantifying 4,5-Diamino-2-methoxybenzoic acid presents a unique chromatographic challenge. The molecule contains both basic (amino) and acidic (carboxylic) moieties. At a neutral pH, it exists as a zwitterion, leading to poor retention and severe peak tailing on standard reversed-phase columns due to secondary interactions with unendcapped silanols.
Causality in Method Design : To overcome this, we employ a mobile phase buffered to pH 4.0. This specific pH suppresses the ionization of the carboxylic acid while maintaining the protonation of the amino groups, ensuring reproducible retention on a C18 column with a hydrophilic linkage (polar-embedded) that prevents stationary phase collapse under highly aqueous conditions [3].
Fig 2: HPLC-UV analytical workflow for quantifying Alizapride and its degradation impurities.
Step-by-Step Methodology
-
Mobile Phase Preparation :
-
Eluent A: Prepare a 20 mM aqueous acetate buffer. Adjust the pH to 4.0 using glacial acetic acid. Filter through a 0.22 µm PTFE membrane to prevent particulate damage to the column.
-
Eluent B: HPLC-grade Methanol (CH₃OH).
-
-
Standard Preparation : Dissolve the 4,5-Diamino-2-methoxybenzoic acid reference standard in Eluent A to achieve a stock concentration of 1.0 mg/mL. Dilute serially to construct a calibration curve ranging from 1.0 to 15.0 µg/mL.
-
Chromatographic Conditions :
-
Column: 150 mm × 4.6 mm, 5 µm polar-embedded C18 column (e.g., Phenomenex Luna or equivalent).
-
Flow Rate: 1.5 mL/min.
-
Gradient: Step gradient starting at 95% Eluent A, ramping to 50% Eluent B over 15 minutes. This slow organic ramp elutes the highly polar diamino impurity early, followed by the more hydrophobic API.
-
Detection: UV at λ = 225 nm (the optimal isosbestic absorption point for these benzamide derivatives) [3].
-
-
Self-Validating System Suitability : Before analyzing unknown samples, inject the 10.0 µg/mL standard preparation six times. The system is validated and ready for sample analysis only if the Relative Standard Deviation (RSD) of the peak area is ≤ 2.0%, and the peak tailing factor is ≤ 1.5.
Method Validation & Quantitative Data
The reliability of this protocol is demonstrated by its validation metrics. Table 2 summarizes the typical quantitative performance data for the target standard and its related compounds when utilizing the optimized HPLC parameters [3].
Table 2: Method Validation Summary for Impurity Profiling
| Validation Parameter | 4,5-Diamino-2-methoxybenzoic acid | Alizapride (API) | Alizapride N-oxide |
| Linearity Range | 1.0 – 15.0 µg/mL | 25.0 – 75.0 µg/mL | 1.0 – 15.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.999 |
| Intra-day Precision (RSD) | 1.3% | 0.8% | 2.1% |
| Average Recovery | 98.6% | 100.5% | 96.8% |
References
-
National Center for Biotechnology Information. "Alizapride." PubChem Compound Summary for CID 135413504. Available at:[Link]
-
Pharmaffiliates. "Alizapride and its Impurities." Pharmaffiliates Reference Standards. Available at:[Link]
-
Tamaro, I., Aprile, S., Giovenzana, G. B., & Grosa, G. (2010). "Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 1024-1031. Available at:[Link]
A Researcher's Guide to the Spectroscopic Comparison of o-Anisic Acid Derivatives
In the landscape of pharmaceutical and materials science research, a profound understanding of molecular structure is paramount. O-anisic acid (2-methoxybenzoic acid) and its derivatives represent a class of compounds with significant applications, ranging from serving as precursors in active pharmaceutical ingredient (API) synthesis to their use in the development of novel materials. The precise characterization of these molecules is fundamental to ensuring their purity, elucidating their reaction pathways, and predicting their physicochemical properties. This guide provides a comprehensive spectroscopic comparison of o-anisic acid and its derivatives, offering researchers, scientists, and drug development professionals a practical framework for their analytical workflows. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying principles that govern the observed spectral features.
The Spectroscopic Trinity: A Multi-faceted Approach to Structural Elucidation
No single analytical technique provides a complete picture of a molecule's structure. Instead, a synergistic approach employing multiple spectroscopic methods is essential for unambiguous characterization. IR spectroscopy reveals the functional groups present, NMR spectroscopy maps the connectivity and chemical environment of atoms, and mass spectrometry determines the molecular weight and provides insights into the molecule's fragmentation patterns. The logical workflow for a comprehensive spectroscopic analysis is as follows:
Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within a molecule.
Substituent Effects on ¹H and ¹³C Chemical Shifts
The electron-donating methoxy group and the electron-withdrawing carboxylic acid group in o-anisic acid create a distinct pattern of chemical shifts for the aromatic protons and carbons. Additional substituents on the ring further modulate these chemical shifts. Electron-donating groups generally cause upfield shifts (to lower ppm values), while electron-withdrawing groups cause downfield shifts (to higher ppm values) for nearby protons and carbons. [1][2][3]
| Compound | Substituent(s) | Aromatic ¹H Chemical Shifts (ppm) | Methoxy ¹H (ppm) | Carboxylic Acid ¹H (ppm) | Aromatic ¹³C Chemical Shifts (ppm) | Methoxy ¹³C (ppm) | Carboxylic Carbon ¹³C (ppm) |
|---|---|---|---|---|---|---|---|
| o-Anisic Acid | -OCH₃ | 6.8-8.0 [1] | ~3.7-3.9 [1] | ~11-13 [1] | ~110-150 [1] | ~55-57 [1] | ~165-175 [1] |
| 5-Chloro-o-anisic acid | -OCH₃, -Cl | ~6.9-7.9 | ~3.9 | ~10.5 | ~112-160 | ~56 | ~165 |
| 5-Nitro-o-anisic acid | -OCH₃, -NO₂ | ~7.2-8.8 | ~4.0 | ~10.6 | ~115-160 | ~57 | ~164 |
| 4-Amino-o-anisic acid | -OCH₃, -NH₂ | ~6.2-7.7 | ~3.8 | ~9.8 | ~100-155 | ~55 | ~168 |
| 4-Methyl-o-anisic acid | -OCH₃, -CH₃ | ~6.7-7.9 | ~3.8 | ~11.0 | ~110-158 | ~55 | ~166 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol: Sample Preparation for Solution-State NMR
Proper sample preparation is crucial for obtaining high-quality NMR spectra. [4][5] Step-by-Step Methodology:
-
Sample Weighing: For a standard ¹H NMR spectrum of a small molecule, weigh 5-25 mg of the o-anisic acid derivative. [4]For ¹³C NMR, a more concentrated sample of 50-100 mg is often required. [4]2. Solvent Selection and Dissolution: Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial. [5][6]3. Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. [4]4. Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Analysis: Cap the NMR tube and place it in the spectrometer for analysis.
Caption: Step-by-step workflow for preparing a sample for solution-state NMR analysis.
Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common "hard" ionization technique that leads to extensive fragmentation, providing a characteristic fingerprint for a given molecule. [7]
Fragmentation Patterns of o-Anisic Acid and its Derivatives
The mass spectra of aromatic carboxylic acids often show a prominent molecular ion peak. [8]Common fragmentation pathways for benzoic acid and its derivatives include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). [9]The fragmentation of o-anisic acid derivatives is also influenced by the nature and position of other substituents on the aromatic ring. [10][11]
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) | Interpretation |
|---|---|---|---|
| o-Anisic Acid | 152.15 | 152, 135, 107, 77 | [M]⁺, [M-OH]⁺, [M-COOH]⁺, [C₆H₅]⁺ |
| 4-Chloro-o-anisic acid | 186.59 | 186/188, 169/171, 141/143, 111/113 | [M]⁺ (isotope pattern), [M-OH]⁺, [M-COOH]⁺, [Cl-C₆H₄]⁺ |
| 5-Nitro-o-anisic acid | 197.14 | 197, 180, 152, 122 | [M]⁺, [M-OH]⁺, [M-NO₂]⁺, [M-COOH-NO₂]⁺ |
| 4-Amino-o-anisic acid | 167.16 | 167, 150, 122, 92 | [M]⁺, [M-OH]⁺, [M-COOH]⁺, [M-COOH-NH₂]⁺ |
| 4-Methyl-o-anisic acid | 166.17 | 166, 149, 121, 91 | [M]⁺, [M-OH]⁺, [M-COOH]⁺, [C₇H₇]⁺ (tropylium ion) |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is typically performed on samples that can be volatilized in the high vacuum of the mass spectrometer. [7] Step-by-Step Methodology:
-
Sample Introduction: A small amount of the o-anisic acid derivative is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. [7][10]3. Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.
Caption: A simplified workflow for Electron Ionization Mass Spectrometry.
Conclusion
The spectroscopic characterization of o-anisic acid and its derivatives is a critical step in their synthesis and application. By employing a combination of IR, NMR, and MS techniques, researchers can obtain a comprehensive understanding of their molecular structure. This guide has provided a comparative analysis of the spectroscopic data for a series of o-anisic acid derivatives, highlighting the influence of various substituents on their spectral features. The detailed experimental protocols offer a practical starting point for the analysis of these and other small organic molecules. A thorough understanding of these spectroscopic principles and techniques will empower researchers to confidently characterize their compounds and advance their scientific endeavors.
References
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Safety Operating Guide
4,5-Diamino-o-anisic acid proper disposal procedures
An In-Depth Guide to the Proper Disposal of 4,5-Diamino-o-anisic acid
Hazard Profile and Proactive Safety Measures
4,5-Diamino-o-anisic acid belongs to the aromatic amine family. Compounds in this class are often toxic, can be absorbed through the skin, and many are considered potential carcinogens.[1] Environmental persistence is another significant concern, as improper disposal can lead to long-term contamination of soil and aquatic ecosystems.[1][2] Therefore, a conservative approach to handling and personal protection is essential.
Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)
| Hazard Category | Description | Required PPE | Rationale |
| Skin & Eye Irritation | Based on related anisic acid compounds, it is likely to cause skin and serious eye irritation.[4][5][6][7] | Chemical safety goggles or face shield; Nitrile gloves; Lab coat.[5][6] | Prevents direct contact with skin and eyes, which are primary routes of exposure and irritation.[5][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as a dust or aerosol.[4][7] | Work in a certified chemical fume hood.[3][6] | A fume hood provides local exhaust ventilation to capture airborne particles and prevent inhalation. |
| Potential Toxicity | Aromatic amines as a class pose considerable health risks, including toxicity and potential carcinogenicity.[1] | Standard PPE as listed above. | Minimizes all routes of exposure (dermal, inhalation, ingestion) to a potentially toxic substance. |
| Environmental Hazard | Aromatic amines can be harmful to aquatic life and persist in the environment.[1] | N/A (Procedural Control) | Prohibits disposal down the drain or in regular trash to prevent environmental release.[8] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4,5-Diamino-o-anisic acid is a systematic process focused on containment, clear communication, and regulatory compliance. The following workflow ensures that waste is handled safely from the point of generation to its final disposition by a certified professional.
Caption: Disposal workflow for 4,5-Diamino-o-anisic acid.
Protocol Steps:
-
Waste Identification and Segregation :
-
Treat all materials contaminated with 4,5-Diamino-o-anisic acid as hazardous waste. This includes the pure solid, solutions, and any contaminated items like gloves, weigh boats, or paper towels.
-
Segregate this waste stream from all others.[1] Causality: Mixing amine waste with incompatible substances, such as acids or strong oxidizing agents, can trigger hazardous reactions. Keeping waste streams separate prevents unintended reactions and avoids cross-contaminating larger volumes of non-hazardous waste.[1]
-
-
Waste Container Selection and Labeling :
-
Use a chemically compatible, leak-proof container with a tightly sealing lid.[9][10] The original product container is often an excellent choice.[1]
-
The container must be clearly and accurately labeled.[3] The label must include:
-
The words "Hazardous Waste "
-
The full chemical name: "4,5-Diamino-o-anisic acid "
-
The date when waste was first added to the container.
-
An indication of the primary hazards (e.g., "Toxic," "Irritant").
-
-
-
Accumulation and Storage :
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3]
-
This area should be well-ventilated, away from heat sources, and inaccessible to unauthorized personnel. The container must remain closed at all times except when waste is being added.[9]
-
-
Final Disposal :
-
Never attempt to dispose of 4,5-Diamino-o-anisic acid down the drain or in the regular trash.[8] This is a direct violation of environmental regulations and poses a significant risk to aquatic ecosystems.[2]
-
The only acceptable method of disposal is through a licensed hazardous waste management company.[7] Contact your institution's EHS department to arrange for a scheduled waste pickup.[3] These facilities are equipped for high-temperature incineration or other specialized treatments that can safely destroy the compound.[1]
-
Spill and Emergency Procedures
In the event of a spill, prompt and correct action is critical to minimize exposure and environmental contamination.
-
Evacuate and Secure : Immediately alert personnel in the vicinity and restrict access to the spill area.[3]
-
Assess the Spill : For a small spill of solid material, and only if you are trained and have the correct PPE, you may proceed with cleanup. For large spills, liquid spills, or any spill you are not comfortable handling, contact your institution's emergency response team immediately.[3]
-
Cleanup :
-
Wear the appropriate PPE as detailed in Table 1.
-
Carefully sweep up the solid material to avoid creating dust.[5][7] Use absorbent pads for any solutions.
-
Place all contaminated materials (spilled product, cleaning materials, and contaminated PPE) into a new, properly labeled hazardous waste container.[3][8]
-
-
Decontaminate : Clean the spill area with a suitable solvent or detergent and water, and dispose of the cleaning materials as hazardous waste.
By adhering to these rigorous procedures, you ensure not only your own safety but also that of your colleagues and the environment, upholding the highest standards of scientific integrity and responsibility.
References
-
Amine Disposal For Businesses - Collect and Recycle. (2024, July 18). Collect and Recycle. Available at: [Link]
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SDS 2001 - Aromatic Amine DECONtamination Solution. (2023, December 22). SKC Inc. Available at: [Link]
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Aromatic Amine Cleaning/Developing Solution SAFETY DATA SHEET. (2019, October 28). Mikrolab. Available at: [Link]
-
SAFETY DATA SHEET - p-Anisic acid. (2015, February 10). Harper College. Available at: [Link]
-
Aromatic Amine Pollution. (2025, December 1). Sustainability Directory. Available at: [Link]
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Disposal of Solid Chemicals in the Normal Trash. (N.D.). Lafayette College Public Safety. Available at: [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Available at: [Link]
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Chemical Waste Disposal Guidelines. (N.D.). Emory University. Available at: [Link]
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Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Available at: [Link]
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Safety Data Sheet: 4-Anisic acid. (N.D.). Carl ROTH. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

